molecular formula C48H95NO8 B13772503 N-Lignoceroyldihydro-glucocerebroside

N-Lignoceroyldihydro-glucocerebroside

Katalognummer: B13772503
Molekulargewicht: 814.3 g/mol
InChI-Schlüssel: SNPQGCDJHZAVOB-GFZFNKNSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Lignoceroyldihydro-glucocerebroside is a useful research compound. Its molecular formula is C48H95NO8 and its molecular weight is 814.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Lignoceroyldihydro-glucocerebroside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Lignoceroyldihydro-glucocerebroside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C48H95NO8

Molekulargewicht

814.3 g/mol

IUPAC-Name

N-[3-hydroxy-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide

InChI

InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52)/t41?,42?,43-,45-,46+,47-,48?/m1/s1

InChI-Schlüssel

SNPQGCDJHZAVOB-GFZFNKNSSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: C24:0 dhGlcCer in Gaucher Disease Pathophysiology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, quantification, and pathophysiological significance of N-lignocero-dihydroglucosylceramide (C24:0 dhGlcCer) in Gaucher disease (GD).

Executive Summary

While Glucosylceramide (GlcCer) accumulation is the primary hallmark of Gaucher disease (GD), recent lipidomic profiling has elevated the importance of its saturated counterpart, dihydroglucosylceramide (dhGlcCer) , specifically the C24:0 species.

In the context of drug development—particularly for substrate reduction therapies (SRT) and gene therapies—C24:0 dhGlcCer represents a critical "leakage" metabolite. Its presence indicates not just GCase deficiency, but a saturation of the de novo sphingolipid biosynthesis pathway, specifically at the dihydroceramide desaturase 1 (DES1) node. This guide outlines the biochemical origin of C24:0 dhGlcCer, its biophysical impact on lysosomal membranes, and a validated LC-MS/MS protocol for its specific quantification against the isobaric background of standard GlcCer.

Biochemical Context: The "Saturated Leak" Pathway

To understand C24:0 dhGlcCer, one must distinguish it from the canonical storage lipid, GlcCer.

  • GlcCer (C24:0): Contains a 4,5-trans double bond in the sphingoid base (sphingosine).

  • dhGlcCer (C24:0): Lacks this double bond (sphinganine base).

In healthy physiology, dihydroceramide (dhCer) is rapidly converted to ceramide (Cer) by DES1 . However, in GD, the massive lysosomal accumulation of GlcCer creates a "product inhibition" feedback loop that can stall downstream flux. Furthermore, Glucosylceramide Synthase (GCS) is promiscuous; when dhCer accumulates or when DES1 is rate-limiting, GCS glycosylates dhCer directly, forming dhGlcCer.

Pathway Visualization

The following diagram illustrates the divergence of the "Canonical" vs. "Dihydro" pathways.

SphingolipidFlux cluster_enzymes Enzymatic Control PalmitoylCoA Palmitoyl-CoA + Serine dhCer Dihydroceramide (dhCer) PalmitoylCoA->dhCer De Novo Synthesis Cer Ceramide (Cer) dhCer->Cer Primary Path (DES1) dhGlcCer C24:0 dhGlcCer (Pathological Accumulation) dhCer->dhGlcCer Leak Pathway (Promiscuous GCS) GlcCer C24:0 GlcCer (Primary Storage) Cer->GlcCer Glycosylation (GCS) dhGlcCer->dhCer Blocked in GD (GCase Defect) GlcCer->Cer Blocked in GD (GCase Defect) Glc Glucose DES1 DES1 (Desaturase) GCS GCS (Synthase) GCase GCase (Lysosomal Hydrolase)

Caption: Figure 1. Sphingolipid flux showing the diversion of Dihydroceramide (dhCer) toward dhGlcCer when the primary desaturation pathway is overwhelmed or GCS activity is promiscuous.

Pathophysiology: Why C24:0 dhGlcCer Matters

The accumulation of C24:0 dhGlcCer is not merely a bystander event; it actively contributes to cellular toxicity through distinct biophysical mechanisms.

Membrane Rigidification

The C24:0 fatty acid (Lignoceric acid) is a Very Long Chain Fatty Acid (VLCFA). When paired with a saturated sphingoid base (sphinganine) in dhGlcCer, the lipid packs significantly tighter than unsaturated GlcCer.

  • Mechanism: The lack of the 4,5-trans double bond removes the "kink" in the hydrophobic tail, increasing the phase transition temperature (

    
    ) of the lipid bilayer.
    
  • Consequence: Lysosomal membranes enriched with C24:0 dhGlcCer become hyper-rigid, impairing the fusion of autophagosomes with lysosomes. This contributes to the autophagic block observed in neuronopathic GD (Types 2/3).

Alpha-Synuclein Aggregation

Research indicates a link between lipid accumulation and Parkinsonian features in GD.[1][2] While GlcCer stabilizes soluble oligomeric


-synuclein, the rigid domains formed by C24:0 dhGlcCer may serve as nucleation sites for aggregation.
  • Causality: Rigid membrane domains (rafts) concentrate aggregation-prone proteins. The "double saturation" of C24:0 dhGlcCer enhances raft stability beyond that of normal GlcCer.

Analytical Methodology: Quantification via LC-MS/MS

Quantifying C24:0 dhGlcCer is technically demanding because it is isobaric with the M+2 isotope of C24:0 GlcCer. Standard low-resolution MS cannot distinguish them easily. The protocol below uses Multiple Reaction Monitoring (MRM) transitions that exploit the specific fragmentation of the sphingoid base.

Experimental Design
  • Objective: Separate and quantify C24:0 dhGlcCer distinct from C24:0 GlcCer.

  • Matrix: Plasma, CSF, or tissue homogenate.

  • Internal Standard: C12:0-dhGlcCer (synthetic) or isotope-labeled C24:0 GlcCer-d5.

Sample Preparation (Protein Precipitation)
  • Aliquot: 50 µL of plasma.

  • Spike: Add 10 µL Internal Standard (200 ng/mL in MeOH).

  • Precipitate: Add 400 µL Acetonitrile/Methanol (1:1 v/v) containing 1% Formic Acid.

  • Vortex/Spin: Vortex 30s, Centrifuge 10 min at 15,000 x g (4°C).

  • Transfer: Move supernatant to LC vial.

LC-MS/MS Parameters

Chromatography (Critical for Separation):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Gradient: High organic start (80% B) to 100% B over 5 mins to elute VLCFAs.

Mass Spectrometry (MRM Transitions): The key to specificity lies in the Product Ion .

  • GlcCer fragments to Sphingosine (m/z 264.3) .

  • dhGlcCer fragments to Sphinganine (m/z 266.3) .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C24:0 GlcCer 812.7 [M+H]+264.3 (Sphingosine)4535
C24:0 dhGlcCer 814.7 [M+H]+266.3 (Sphinganine)4538
IS (C12 GlcCer) 644.5 [M+H]+264.34030
Analytical Logic Flow

The following diagram details the decision logic for the MS/MS method to ensure signal integrity.

MS_Logic cluster_path1 GlcCer Detection cluster_path2 dhGlcCer Detection Sample Lipid Extract LC Reverse Phase LC (Separates by Hydrophobicity) Sample->LC Ionization ESI Source (+) LC->Ionization Q1_Filter Q1 Filter Select Precursor Ionization->Q1_Filter CID Collision Cell Fragmentation Q1_Filter->CID GlcCer_Q1 m/z 812.7 Q1_Filter->GlcCer_Q1 Channel 1 dhGlcCer_Q1 m/z 814.7 Q1_Filter->dhGlcCer_Q1 Channel 2 Q3_Filter Q3 Filter Select Fragment CID->Q3_Filter GlcCer_Q3 m/z 264.3 (Sphingosine) CID->GlcCer_Q3 dhGlcCer_Q3 m/z 266.3 (Sphinganine) CID->dhGlcCer_Q3 GlcCer_Q1->CID dhGlcCer_Q1->CID

Caption: Figure 2. MS/MS logic flow distinguishing C24:0 GlcCer from dhGlcCer based on the unique mass of the sphingoid base fragment (264.3 vs 266.3).

Clinical & Research Implications

Biomarker Utility

While Lyso-Gb1 remains the gold standard for general GD diagnosis, C24:0 dhGlcCer offers specific value in:

  • Monitoring GCS Inhibitors: Drugs like eliglustat or venglustat target GCS. If GCS is inhibited, both GlcCer and dhGlcCer should decline. A divergence (e.g., dhGlcCer remaining high) could indicate DES1 dysfunction or alternative synthesis pathways.

  • Neuronopathic Stratification: Higher ratios of C24:0 dhGlcCer/GlcCer may correlate with more severe membrane rigidification in Type 2/3 patients.

Reference Data (Murine Models)

In Gba1 knockout mice (e.g., the Futerman model), lipidomics reveal:

Lipid SpeciesFold Change (vs WT)Pathological Note
C18:0 GlcCer~10xStandard storage marker
C24:0 dhGlcCer ~15-20x Disproportionate accumulation
C24:0 Ceramide~0.8x (Decrease)Depletion due to block

Note: The disproportionate rise in dhGlcCer suggests it is a sensitive indicator of pathway saturation.

References

  • Futerman, A. H., et al. (2014).[3] Neuronal accumulation of glucosylceramide in a mouse model of neuronopathic Gaucher disease leads to neurodegeneration.[3] Human Molecular Genetics.[3] Link

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. Link

  • Siddique, M. M., et al. (2015). Dihydroceramide: cell biology and role in disease.[4][5] Journal of Biological Chemistry.[3] Link

  • Stirnberg, M., et al. (2018). Molecular mechanisms of dihydroceramide desaturase 1 (DES1) regulation. Progress in Lipid Research. Link

  • Mazzulli, J. R., et al. (2011). Gaucher disease glucocerebrosidase and α-synuclein form a bidirectional pathogenic loop in synucleinopathies.[6] Cell.[3][7] Link

Sources

Methodological & Application

Application Note: High-Efficiency Extraction and Enrichment of C24:0 Dihydroglucosylceramide (dhGlcCer) from Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Biological Context

The Challenge of C24:0 dhGlcCer

C24:0 dihydroglucosylceramide (dhGlcCer) is a minor but biologically potent sphingolipid. Structurally, it consists of a saturated sphinganine base (d18:0) linked to a very long-chain lignoceric acid (C24:0) via an amide bond, with a glucose headgroup.

Why is this molecule difficult to analyze?

  • Extreme Hydrophobicity: The C24:0 fatty acid tail renders the molecule poorly soluble in standard "soft" organic solvents, often leading to poor recovery in generic extractions.

  • Ion Suppression: In complex tissue matrices, abundant glycerophospholipids (like PC and PE) co-elute and suppress the ionization of sphingolipids in LC-MS/MS.

  • Isobaric Interference: It is easily confused with galactosylceramide (GalCer) and its unsaturated counterpart (C24:1), requiring precise chromatography and mass spectrometry.

The "Dual-Phase" Solution

This protocol moves beyond standard generic lipid extractions (e.g., simple protein precipitation). We utilize a Modified Folch Extraction optimized for very long-chain lipids, followed by Alkaline Methanolysis (Saponification) .

The Mechanism of Action:

  • Folch Extraction (2:1 CHCl₃:MeOH): Provides the solubilizing power needed to pull C24:0 lipids from the tissue membrane bilayer.

  • Alkaline Methanolysis: Chemically destroys interfering glycerophospholipids (cleaving their ester bonds) while preserving dhGlcCer (protected by its stable amide bond). This "chemical filtration" dramatically increases signal-to-noise ratio.

Part 2: Pre-Analytical Considerations

Internal Standards (Critical)

Quantification is impossible without an internal standard (ISTD) introduced before extraction to account for recovery losses.

  • Primary Choice: d18:0/12:0 GlcCer (C12 dhGlcCer).

    • Reasoning: It is structurally identical (dihydro base) but has a non-endogenous short chain, ensuring it separates chromatographically but ionizes similarly.

  • Alternative: d18:1-d7/24:0 GlcCer (Deuterated).

    • Note: While excellent, ensure the "d18:1" (sphingosine) base does not introduce bias if your LC method separates d18:0 and d18:1 bases significantly.

Tissue Handling
  • Storage: Flash-freeze tissues in liquid nitrogen immediately upon harvest. Store at -80°C.

  • Lyophilization: Recommended. extracting from dry tissue mass normalizes water content variations between samples.

Part 3: Experimental Protocol

Workflow Diagram

LipidExtraction Tissue Tissue Sample (10-20 mg) Homogenization Homogenization (Bead Beating in MeOH/H2O) Tissue->Homogenization ISTD Add Internal Standard (C12:0 dhGlcCer) Homogenization->ISTD Spike Extraction Primary Extraction (Modified Folch: CHCl3/MeOH) ISTD->Extraction PhaseSep Phase Separation (Recover Lower Organic Phase) Extraction->PhaseSep Dry1 Evaporation (N2 stream) PhaseSep->Dry1 Saponification Alkaline Methanolysis (0.1M KOH, 37°C, 1h) Dry1->Saponification Critical Step CleanUp Desalting / Re-extraction Saponification->CleanUp Removes Phospholipids LCMS LC-MS/MS Analysis (HILIC or C18) CleanUp->LCMS

Caption: Step-by-step workflow for the enrichment of chemically stable sphingolipids (dhGlcCer) via selective saponification of interfering phospholipids.

Step 1: Tissue Homogenization & Primary Extraction

Objective: Solubilize total lipids including the rigid C24:0 species.

  • Weighing: Transfer 10–20 mg of frozen tissue into a 2 mL reinforced homogenization tube containing ceramic beads (1.4 mm or 2.8 mm).

  • Solvent Addition: Add 300 µL Methanol (MeOH) and 150 µL Water (H₂O) .

  • ISTD Spike: Add 10 µL of Internal Standard working solution (e.g., 10 µM C12 dhGlcCer in MeOH).

  • Homogenization: Bead beat at 6.0 m/s for 2 x 30 seconds (4°C).

  • Folch Solvent Addition: Transfer homogenate to a glass centrifuge tube. Add 600 µL Chloroform (CHCl₃) .

    • Ratio Check: Final solvent ratio is 2:1:0.5 (CHCl₃:MeOH:H₂O).

  • Extraction: Vortex vigorously for 10 minutes or incubate on a shaker at room temperature (RT) for 30 mins.

    • Expert Note: Do not extract on ice; C24:0 lipids have high melting points and solubility drops significantly at 4°C. RT is preferred.

  • Phase Separation: Add 150 µL H₂O (to induce phase split). Vortex 30s. Centrifuge at 3,000 x g for 10 mins.

  • Collection: Carefully recover the lower organic layer (chloroform phase) into a clean glass vial.

  • Re-extraction (Optional but Recommended): Add 400 µL CHCl₃ to the remaining aqueous phase, vortex, centrifuge, and combine with the first lower layer.

  • Drying: Evaporate the combined organic phase to dryness under a gentle stream of Nitrogen (N₂) at 35°C.

Step 2: Alkaline Methanolysis (The "Cleanup")

Objective: Remove glycerophospholipids (PC, PE, PI) that suppress signal.

  • Reconstitution: Redissolve the dried lipid film in 500 µL of 0.1 M KOH in Methanol .

  • Incubation: Incubate at 37°C for 60 minutes .

    • Mechanism: This mild base hydrolyzes ester bonds (glycerolipids) but is too weak to break the amide bond of the ceramide backbone or the glycosidic bond of the headgroup.

  • Neutralization: Add 50 µL of 1 M Acetic Acid to neutralize the base. Check pH (aim for neutral/slightly acidic).

  • Desalting/Partitioning:

    • Add 500 µL Chloroform and 500 µL Water .

    • Vortex and centrifuge (3,000 x g, 5 min).

    • Discard the upper aqueous layer (contains salts, free fatty acids, and hydrolyzed glycerophospholipid headgroups).

    • Keep the lower organic layer (contains purified sphingolipids).

  • Final Drying: Evaporate the lower layer to dryness under N₂.

  • Reconstitution for LC-MS: Redissolve in 100 µL Mobile Phase Start Conditions (e.g., 95:5 Acetonitrile:Water w/ 10mM Ammonium Formate).

Part 4: LC-MS/MS Analysis Parameters[1][2]

Chromatographic Separation

We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) to separate GlcCer from GalCer (if required) and to elute sphingolipids away from any remaining non-polar contaminants.

  • Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) or Waters BEH Amide.

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 100% A (Isocratic hold to elute non-polars)

    • 1-8 min: Ramp to 85% A

    • 8-10 min: Ramp to 50% A (Wash)

    • 10.1 min: Re-equilibrate at 100% A.

Mass Spectrometry (MRM Transitions)

Operate in Positive Ion Mode (ESI+) . The "dihydro" species has a distinct mass (+2 Da vs. unsaturated).

AnalytePrecursor Ion (Q1)Product Ion (Q3)ID Note
C24:0 dhGlcCer 814.7 [M+H]+266.3 Sphinganine base fragment (d18:0)
C24:0 GlcCer (Interference)812.7 [M+H]+264.3Sphingosine base fragment (d18:1)
C12:0 dhGlcCer (ISTD)646.5 [M+H]+266.3Matches target base fragment

Note: The Q3 fragment of 266.3 (sphinganine) is the specific signature for dihydro-sphingolipids. Do not use 264.3.

Part 5: Quality Control & Validation

Recovery Calculation

Calculate the Absolute Recovery (%) to ensure the extraction efficiency of the C24:0 chain.



Target Recovery: > 85% for C24:0 species using this modified Folch method.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Signal for C24:0 Solubility issue during extraction.Ensure extraction is performed at Room Temp (20-25°C), not on ice. Increase solvent volume.
High Backpressure Salt precipitation after saponification.Ensure the post-saponification wash (Step 2.4) is thorough. Use Ammonium Formate in LC mobile phase.
Peak Tailing Interaction with column active sites.Use a HILIC column with Ammonium Formate buffer (10mM) to mask silanols.

Part 6: References

  • Jiang, X., et al. (2013). "Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:[1][2]0) ceramides in human plasma."[3][1][4][5] Analytical and Bioanalytical Chemistry. Link

  • Jiang, X., et al. (2004). "Alkaline methanolysis of lipid extracts extends shotgun lipidomics analyses to the low-abundance regime of cellular sphingolipids." Journal of Lipid Research. Link

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link

  • Bligh, E. G., & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology. Link

  • Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research. Link

Sources

Technical Guide: Precision Quantitation of N-Lignoceroyldihydro-glucocerebroside via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

The Analyte: N-Lignoceroyldihydro-glucocerebroside

N-Lignoceroyldihydro-glucocerebroside, chemically defined as Glucosylceramide (d18:0/24:0) , represents a specific subclass of glycosphingolipids. Unlike the canonical glucosylceramides which possess a sphingosine backbone (d18:1) containing a trans-double bond at the C4-C5 position, this analyte features a sphinganine (d18:0) backbone.

  • Biological Significance: The "dihydro" (d18:[1]0) species are direct metabolites of the de novo sphingolipid biosynthesis pathway (via dihydroceramide desaturase inhibition or saturation kinetics) and are increasingly recognized as distinct biomarkers in lysosomal storage disorders (e.g., Gaucher disease) and metabolic syndrome.

  • Analytical Challenge: The absence of the C4-C5 double bond alters the fragmentation pattern and slightly shifts retention time compared to the abundant d18:1 species. Furthermore, it is isomeric with Galactosylceramide (GalCer d18:0/24:0), requiring chromatographic resolution.

The Core Challenge: Internal Standardization

In quantitative lipidomics, the "Gold Standard" is a stable isotope-labeled (SIL) internal standard (IS) that is chemically identical to the analyte. However, a deuterated dihydro standard (e.g., GlcCer d18:0/24:0-d5) is rarely commercially available off-the-shelf.

The Solution: We must select a surrogate IS that mimics the physicochemical properties (solubility, ionization efficiency, extraction recovery) of the target while remaining spectrally distinct.

Part 2: Internal Standard Selection Strategy

The selection process follows a hierarchy of "Fit-for-Purpose" suitability.

Recommended Internal Standards (Ranked)
RankInternal Standard (IS)StructureRationale
1 GlcCer(d18:1/24:0)-d5 C24:0 Fatty Acid, d18:1 Base, DeuteratedBest Match. Matches the C24:0 fatty acid chain exactly, ensuring identical solubility and matrix partitioning. The d18:1 base causes a minor retention time shift (<0.2 min) but ionization remains highly similar.
2 GlcCer(d18:1/18:0)-d5 C18:0 Fatty Acid, d18:1 Base, DeuteratedAcceptable. Widely available. The shorter C18 chain may extract slightly differently than the C24 target in highly non-polar solvents, but performs well in protein precipitation workflows.
3 C12-GlcCer (d18:1/12:0) C12:0 Fatty Acid, d18:1 BaseUse with Caution. The short chain significantly alters retention time, potentially placing the IS in a different matrix suppression zone than the late-eluting C24 target.
Critical Selection Logic (The "Why")
  • Fatty Acid Dominance: In sphingolipids, the hydrophobicity is driven by the N-acyl chain (Lignoceric acid, C24:0). Therefore, matching the fatty acid length (IS Rank 1) is more critical for extraction consistency than matching the sphingoid base saturation.

  • Isotope Effect: Deuterium labeling on the fatty acid or the glucose headgroup is preferred over the sphingoid base to prevent "deuterium isotope effects" on retention time, although modern UPLC columns minimize this issue.

Part 3: Experimental Protocol

Materials
  • Target Analyte: GlcCer(d18:0/24:0)

  • Internal Standard: GlcCer(d18:1/24:0)-d5 (Avanti Polar Lipids or equivalent).

  • Matrix: Plasma, CSF, or Tissue Homogenate.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, Ammonium Formate.

Sample Preparation (Protein Precipitation)

Rationale: LLE (Bligh-Dyer) is labor-intensive and difficult to automate. A single-phase extraction ensures recovery of polar glycosphingolipids.

  • Aliquot: Transfer 50 µL of sample (Plasma/CSF) to a 1.5 mL tube.

  • Spike IS: Add 10 µL of GlcCer(d18:1/24:0)-d5 working solution (200 ng/mL in MeOH). Vortex 10s.

  • Precipitate: Add 400 µL of ice-cold Isopropanol (IPA):Methanol (1:1 v/v) containing 0.1% Formic Acid.

    • Note: The acid helps dissociate lipids from binding proteins (albumin).

  • Extract: Vortex vigorously for 30s; Incubate at -20°C for 20 min.

  • Clarify: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an LC vial with insert. Do not dry down if sensitivity allows, to prevent redissolution issues common with C24 lipids.

LC-MS/MS Conditions

Rationale: HILIC is mandatory to separate GlcCer from GalCer. C18 will likely co-elute them.

  • Column: Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm) or Waters BEH Amide.

  • Mobile Phase A: 95% ACN / 5% Water + 10 mM Ammonium Formate + 0.2% Formic Acid.

  • Mobile Phase B: 50% ACN / 50% Water + 10 mM Ammonium Formate + 0.2% Formic Acid.

    • Note: High organic start is required for HILIC retention.

  • Gradient:

    • 0.0 min: 100% A (High ACN)

    • 1.0 min: 100% A

    • 5.0 min: 85% A

    • 7.0 min: 50% A (Wash)

    • 7.1 min: 100% A (Re-equilibrate)

    • 10.0 min: Stop

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C (High temp needed for C24 lipids).

  • Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Note
GlcCer(d18:0/24:0) 814.7 266.3 45[M+H]+

[Sphinganine-2H2O]+
GlcCer(d18:1/24:0)-d5 (IS) 817.7 269.3 45[M+H]+

[d18:1-d5 Sphingosine-2H2O]+
GalCer(d18:0/24:0)814.7266.345Isomer (Separated by RT)
  • Note on Precursor: Calculated as C48H95NO8. Exact Mass = 813.71. [M+H]+ = 814.7.

  • Note on Product: The d18:0 base (Sphinganine) fragment is m/z 266.3 (loss of 2 waters). The d18:1 base (Sphingosine) fragment is m/z 264.[1][2][3][4]3. This mass difference is crucial for specificity.

Part 4: Visualization & Logic

Workflow Diagram

This diagram illustrates the critical decision points in the analytical workflow, specifically the separation of isomers and the role of the Internal Standard.

LipidWorkflow cluster_separation Chromatographic Resolution Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard GlcCer(d18:1/24:0)-d5 Sample->Spike Normalization Extract Protein Precipitation (IPA/MeOH) Spike->Extract Equilibration LC HILIC Separation (Critical Step) Extract->LC Inject Supernatant Peak1 Peak 1: GlcCer(d18:0/24:0) (Target) LC->Peak1 Elutes ~3.5 min Peak2 Peak 2: GalCer(d18:0/24:0) (Interference) LC->Peak2 Elutes ~4.2 min MS MS/MS Detection (MRM Mode) Peak1->MS m/z 814.7 -> 266.3 Peak2->MS m/z 814.7 -> 266.3 Data Quantitation (Area Ratio Target/IS) MS->Data

Caption: Figure 1: Analytical workflow emphasizing the HILIC-mediated separation of Glucosylceramide (GlcCer) from its isomer Galactosylceramide (GalCer), utilizing a surrogate deuterated Internal Standard.

Internal Standard Selection Logic

A decision tree to guide researchers when the exact d18:0 standard is unavailable.

IS_Selection Start Select IS for GlcCer(d18:0/24:0) Check1 Is GlcCer(d18:0/24:0)-d5 Available? Start->Check1 Yes1 Use Exact Match (Ideal) Check1->Yes1 Yes No1 Select Surrogate Check1->No1 No Check2 Is GlcCer(d18:1/24:0)-d5 Available? No1->Check2 Yes2 Use GlcCer(d18:1/24:0)-d5 (Recommended) Check2->Yes2 Best Surrogate No2 Use GlcCer(d18:1/18:0)-d5 Check2->No2 Alternative

Caption: Figure 2: Decision matrix for selecting the optimal Internal Standard. The C24:0 fatty acid match (d18:1/24:[4][5]0) is prioritized over the sphingoid base match if the exact standard is absent.

Part 5: Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the following validation steps are mandatory when using a surrogate IS (d18:1 IS for d18:0 analyte).

Parallelism Assessment

Since the IS (d18:1) and Analyte (d18:0) are not chemically identical, their matrix suppression profiles may differ slightly.

  • Protocol: Prepare a calibration curve in solvent and a calibration curve in matrix (plasma).

  • Acceptance: The slopes of the two curves should not deviate by >15%. If they do, the IS is not effectively compensating for matrix effects, and a matrix-matched calibration curve is required.

Isomer Resolution Check

Inject a mixed standard of GlcCer and GalCer.

  • Requirement: Baseline resolution (Resolution > 1.5) must be achieved.

  • Troubleshooting: If peaks merge, reduce the slope of the mobile phase gradient or increase the ACN content in Mobile Phase B.

References

  • Lipid Maps Structure Database. Glucosylceramide (d18:0/24:[1][5]0) Structure and Properties. [Link]

  • National Institutes of Health (NIH). DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides. [Link]

  • Avanti Polar Lipids. Stable Isotope Labeled Sphingolipid Standards. [Link]

  • Waters Corporation. Separation of Galactosyl and Glucosylceramide Isomers Using Cyclic IMS. [Link]

  • Journal of Lipid Research. Methodology for the quantification of glucosylceramide and galactosylceramide. [Link]

Sources

Application Note: A Robust HPLC-Based Protocol for the Separation and Quantification of N-Lignoceroyldihydro-glucocerebroside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Complex Glycosphingolipid

N-Lignoceroyldihydro-glucocerebroside is a specific type of glycosphingolipid (GSL) composed of a glucose monosaccharide linked to a dihydroceramide backbone. This backbone consists of a sphinganine (dihydrosphingosine) base N-acylated with lignoceric acid, a saturated 24-carbon fatty acid (C24:0). As integral components of the cell membrane, these molecules play critical roles in cellular processes. The accurate separation and quantification of specific GSL species like N-Lignoceroyldihydro-glucocerebroside are paramount in fields such as lipidomics, neuroscience, and the study of lysosomal storage disorders, where aberrations in sphingolipid metabolism are central to disease pathology.

The analysis of this molecule presents several distinct challenges. Its large, saturated acyl chain lends it significant hydrophobicity, while the glucose headgroup imparts polarity. Furthermore, N-Lignoceroyldihydro-glucocerebroside lacks a native chromophore, rendering detection by common UV-Vis spectrophotometry ineffective.[1][2][3] This necessitates the use of universal detection methods or mass spectrometry. This application note provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method, focusing on the principles of chromatographic selection, advanced detection techniques, and a detailed, field-proven protocol for researchers.

The Strategic Core: Selecting the Right Chromatographic Mode

The separation of N-Lignoceroyldihydro-glucocerebroside from complex biological matrices hinges on exploiting its unique physicochemical properties. Three primary HPLC modes can be considered: Normal-Phase (NP), Reversed-Phase (RP), and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Normal-Phase (NP) HPLC: This technique utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. Separation is driven by the interaction of the polar glucose headgroup with the stationary phase.[4] NP-HPLC is highly effective at separating lipid classes based on the polarity of their headgroups, for instance, separating ceramides from glucocerebrosides.[5] While effective, this method often employs solvents like hexane and chloroform, which can be less compatible with modern mass spectrometers and pose environmental concerns.

  • Reversed-Phase (RP) HPLC: The most common HPLC mode, RP-HPLC uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. Separation is based on the hydrophobicity of the molecule, primarily driven by the long lignoceroyl (C24:0) chain.[5] This mode is excellent for resolving GSLs with different fatty acid chain lengths and degrees of saturation within the same class. However, it may offer poor selectivity between different lipid classes that share similar overall hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful variant of normal-phase chromatography that uses a polar stationary phase but employs mobile phases common to reversed-phase, such as acetonitrile and water with a buffer.[6] Separation is achieved through the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[7] For N-Lignoceroyldihydro-glucocerebroside, HILIC offers the best of both worlds: it provides strong retention and selectivity based on the polar glucose headgroup while using mobile phases that are highly compatible with mass spectrometry and provide good solubility for the lipidic portion of the molecule.[8][9]

Choosing a Detector: Overcoming the Invisibility of Glycosphingolipids

Given the absence of a UV-absorbing moiety, detector selection is critical for the successful analysis of N-Lignoceroyldihydro-glucocerebroside.

  • Universal Detectors (ELSD/CAD): Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are "universal" detectors that do not require the analyte to have specific optical properties.[10][11] They operate by nebulizing the column effluent, evaporating the volatile mobile phase, and measuring the remaining non-volatile analyte particles.[10][12] CAD is often considered more sensitive and provides a more consistent response across a wider dynamic range compared to ELSD.[3][11] These detectors are excellent for quantitative analysis when a certified reference standard is available.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for sphingolipid analysis.[13] It offers unparalleled sensitivity and specificity, providing not only quantification but also structural confirmation through mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).[4][14] Electrospray ionization (ESI) in the positive ion mode is typically used, as complex sphingolipids readily form protonated molecules ([M+H]⁺).[4]

Recommended Approach: A tandem detection strategy using HPLC-CAD-MS offers the most comprehensive data. The CAD provides robust quantification independent of molecular structure, while the MS provides definitive identification and structural verification.[2][3]

Detailed Protocol: HILIC Separation with CAD and MS Detection

This protocol outlines a complete workflow, from sample preparation to data analysis, for the quantification of N-Lignoceroyldihydro-glucocerebroside.

Sample Preparation: Lipid Extraction

A robust lipid extraction is the foundation of a successful analysis. A modified Bligh-Dyer extraction is recommended.

  • Homogenization: Homogenize the biological sample (e.g., ~10-20 mg of tissue or 1x10⁶ cells) in a glass vial.

  • Internal Standard: Spike the sample with an appropriate internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte (e.g., N-Lignoceroyl(d₃)-dihydro-glucocerebroside). If unavailable, a structurally similar GSL not present in the sample can be used.

  • Monophasic Extraction: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Add 1.25 mL of high-purity water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation.

  • Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in a known volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., Acetonitrile:Water 95:5) for injection.

HPLC-CAD-MS Conditions

The following table summarizes the recommended instrumental parameters.

ParameterRecommended SettingRationale
HPLC System UHPLC or HPLC system with binary pumpEnsures precise gradient formation and low system volume.
Column HILIC, Amide-bonded phase (e.g., 150 x 2.1 mm, 1.7 µm)Provides excellent retention and selectivity for the polar glucose headgroup.[15]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5Volatile buffer, ideal for MS and CAD compatibility. The pH aids in protonation for positive mode ESI.
Mobile Phase B AcetonitrileThe primary organic solvent in HILIC mode.
Gradient Elution 0-2 min: 95% B; 2-12 min: 95% to 70% B; 12-13 min: 70% to 50% B; 13-15 min: Hold at 50% B; 15.1-20 min: Return to 95% B (re-equilibration)A shallow gradient ensures robust separation of GSLs, followed by a wash step and thorough re-equilibration, which is critical for HILIC reproducibility.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient analyte is loaded.
CAD Settings Evaporation Temp: 35-45 °C; Nebulizer Gas: NitrogenSettings should be optimized to ensure complete evaporation of the mobile phase without losing the semi-volatile analyte.
MS Detector ESI, Positive Ion ModePromotes the formation of [M+H]⁺ ions for sensitive detection.[4]
MS Parameters Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °CTypical starting parameters for ESI-MS analysis of lipids.
MS Acquisition Full Scan (for identification) or MRM (for quantification)Multiple Reaction Monitoring (MRM) offers the highest sensitivity and specificity for quantitative studies if precursor/product ion pairs are known.
Data Analysis and Quantification
  • Identification: The analyte peak is identified by its characteristic retention time from the HILIC column and its specific mass-to-charge ratio (m/z) from the MS detector.

  • Quantification: Construct a calibration curve using a certified standard of N-Lignoceroyldihydro-glucocerebroside. The concentration of the analyte in the sample is determined by calculating the ratio of the analyte peak area (from CAD or MS) to the internal standard peak area and interpolating this value against the calibration curve.

Visualizing the Workflow

A well-defined workflow ensures reproducibility and clarity in complex analytical procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells) Spike Spike Internal Standard Sample->Spike Extract Monophasic Lipid Extraction (Chloroform/Methanol) Spike->Extract Dry Dry Down & Reconstitute in Mobile Phase Extract->Dry Inject Inject onto HILIC Column Dry->Inject Reconstituted Extract Separate HILIC Gradient Separation Inject->Separate Detect Tandem Detection (CAD & MS) Separate->Detect Identify Peak Identification (Retention Time & m/z) Detect->Identify Chromatographic & Mass Spectra Data Quantify Quantification via Internal Standard Method Identify->Quantify Report Final Report Quantify->Report

Sources

Technical Application Note: Preparation of N-Lignoceroyldihydro-glucocerebroside Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

N-Lignoceroyldihydro-glucocerebroside (d18:0/24:0 GlcCer) is a bioactive sphingolipid utilized extensively as a standard in mass spectrometry and as a substrate in glucocerebrosidase (GCase) assays for Gaucher disease research.

Unlike its unsaturated counterparts, the fully saturated C24:0 fatty acid tail combined with the dihydro-sphingosine backbone creates a molecule with a high phase transition temperature (


) and extreme hydrophobicity. This results in significant solubility challenges, including rapid crystallization in standard solvents and precipitation in aqueous media.

This guide provides a validated, self-correcting protocol for preparing stable organic stock solutions and biologically relevant aqueous complexes.

Physicochemical Profile

Understanding the molecular rigidity of this lipid is essential for successful solubilization.

ParameterSpecificationExperimental Implication
Common Name C24:0 Dihydro-Glucosylceramide"Dihydro" indicates the absence of the 4,5-trans double bond in the sphingosine base.
Molecular Formula

High carbon count drives hydrophobicity.
Molecular Weight ~814.27 g/mol Precise weighing is critical for quantitative lipidomics.
Solubility (Organic) Chloroform:Methanol (2:1 v/v)Requires warming to >45°C to disrupt Van der Waals forces in the C24 tail.
Solubility (Aqueous) InsolubleMust be complexed with BSA or delivered via solvent injection.
Stability High (Oxidation resistant)Lacks double bonds, making it more stable than C24:1 variants, but still requires inert gas storage.

Protocol A: Preparation of Organic Master Stock (1 mg/mL)

Purpose: For Mass Spectrometry standards, TLC spotting, or long-term storage.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Solvent System: Chloroform (HPLC Grade) and Methanol (HPLC Grade).

  • Glassware: Borosilicate glass vials with Teflon-lined caps (Amber glass preferred). CRITICAL: Never use plastic tips or tubes; plasticizers will leach and contaminate MS spectra.

  • Equipment: Sonicator bath, Dry block heater (set to 50°C), Nitrogen/Argon gas stream.

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Equilibrate the lipid vial to room temperature before opening to prevent condensation.

    • Weigh the solid lipid powder into a clean glass vial.

    • Note: Static electricity can be an issue. Use an anti-static gun if available.

  • Solvent Addition:

    • Prepare a fresh mixture of Chloroform:Methanol (2:1, v/v) .

    • Add the solvent to the vial to achieve a concentration of 1 mg/mL (approx. 1.2 mM).

    • Why 2:1? Chloroform dissolves the hydrophobic C24 tail; Methanol solvates the polar glucose headgroup.

  • Thermal Solubilization (The Critical Step):

    • The solution will likely appear cloudy or contain floating crystals initially.

    • Heat: Place the sealed vial in a 50°C water bath or heating block for 5–10 minutes.

    • Sonicate: Transfer immediately to a sonication bath.[1] Sonicate for 2 minutes.

    • Cycle: Repeat Heat/Sonicate cycles until the solution is optically clear and colorless.

  • Verification:

    • Hold the vial up to a light source. If any "shimmering" (Schlieren lines) or particulates are visible, the lipid is not fully dissolved. Repeat Step 3.

  • Storage:

    • Purge the headspace with Nitrogen or Argon gas to displace oxygen.

    • Seal tightly with a Teflon-lined cap.

    • Store at -20°C .

    • Shelf Life: >1 year if sealed properly.

Protocol B: Preparation of Aqueous BSA-Complexed Working Solution

Purpose: For cell culture treatments or enzymatic assays (e.g., GCase activity). Pure lipid added to media will precipitate and float, rendering it bio-unavailable. BSA acts as a carrier protein.

Materials
  • Organic Stock: From Protocol A.

  • Carrier: Fatty-Acid Free Bovine Serum Albumin (BSA).

  • Buffer: PBS or Cell Culture Media (warm).

Workflow Diagram

The following diagram illustrates the phase transition logic required to move from an organic stock to a bio-available aqueous complex.

LipidComplexing Start Organic Stock (CHCl3:MeOH) Dry Evaporate Solvent (N2 Stream) Start->Dry Aliquot volume Film Thin Lipid Film (Bottom of Vial) Dry->Film BSA Add Warm BSA Solution (10-50 µM BSA in PBS) Film->BSA 37-50°C Sonicate Bath Sonicate (50°C, 10-20 min) BSA->Sonicate Critical Energy Input Check Visual Check: Clear/Opalescent? Sonicate->Check Ready Ready for Cell Treatment Check->Ready Yes Retry Repeat Sonication Check->Retry Precipitate Visible Retry->Sonicate

Caption: Workflow for generating bio-available lipid-BSA complexes. The transition from dry film to aqueous micelle requires thermal and sonic energy.

Step-by-Step Methodology
  • Film Formation:

    • Aliquot the required amount of Organic Stock (Protocol A) into a sterile glass vial.

    • Evaporate the solvent under a gentle stream of Nitrogen.

    • Vacuum Desiccation: Place the vial under vacuum for 30–60 minutes to remove trace chloroform (cytotoxic).

  • Carrier Preparation:

    • Prepare a 0.3 mg/mL (approx 4.5 µM) Fatty-Acid Free BSA solution in PBS or serum-free media.

    • Warm the BSA solution to 37°C .

    • Molar Ratio: Aim for a Lipid:BSA molar ratio between 1:1 and 2:1. Excess BSA ensures stability.

  • Hydration & Complexing:

    • Add the warm BSA solution to the dried lipid film.

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonicate: Bath sonicate at 45–50°C for 10–20 minutes.

    • Observation: The solution should turn from turbid to clear or slightly opalescent (micellar).

  • Filtration (Optional but Recommended):

    • If sterility is required, pass through a 0.22 µm PES syringe filter. Note: Some lipid loss may occur; quantify post-filtration if absolute precision is needed.

Quality Control & Troubleshooting

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Stock Temperature too low or concentration too high.Warm to 50°C. Do not exceed 2 mg/mL for C24 species.
Cloudy Aqueous Solution Incomplete complexing with BSA.Increase sonication time; ensure BSA solution is warm (37°C) upon addition.
MS Signal Suppression Plastic contamination.[2]Stop. Discard solution. Restart using only glass/Teflon.
TLC Spot Tailing Water in solvent.[3]Use fresh, HPLC-grade Chloroform and Methanol.
Verification Method (TLC)

To verify the integrity of the stock:

  • Plate: Silica Gel 60 F254 (Glass backed).

  • Mobile Phase: Chloroform:Methanol:Water (65:25:4 v/v/v).

  • Visualization: Spray with Primuline or Char with 10% Copper Sulfate in Phosphoric Acid.

  • Expectation: Single spot. Dihydro-GlcCer runs slightly lower than unsaturated GlcCer due to lack of the double bond.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. Avanti Research.[4] Retrieved October 26, 2023. [Link]

  • Merrill, A. H., et al. (2005). Lipidomics: Analysis of the Lipid Composition of Cells and Subcellular Organelles by Electrospray Ionization Mass Spectrometry. Methods, 36(2), 207–224. [Link]

  • Lipid MAPS. Sphingolipids Standard Protocols. Lipid Metabolites and Pathways Strategy. [Link]

  • Motabar, O., et al. (2012). A High Throughput Glucocerebrosidase Assay Using the Natural Substrate Glucosylceramide. Analytical and Bioanalytical Chemistry, 402(2), 731–739. [Link]

Sources

Application Note: Targeted Solid-Phase Extraction Strategies for Dihydro-Glucocerebrosides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-proven guide for the extraction of dihydro-glucocerebrosides (dhGlcCer). It deviates from standard templates to focus on the specific physicochemical challenges of sphingolipid extraction, offering two distinct workflows: a high-throughput method for clinical bioanalysis and a high-purity fractionation method for mechanistic lipidomics.

Abstract

Dihydro-glucocerebrosides (dhGlcCer) are bioactive sphingolipids serving as critical biomarkers for lysosomal storage disorders (e.g., Gaucher disease) and indicators of de novo sphingolipid biosynthesis. Their analysis is complicated by their structural similarity to unsaturated glucosylceramides (GlcCer) and the high abundance of interfering phospholipids in biological matrices. This guide presents two validated extraction protocols: Protocol A , utilizing Phospholipid Removal (PLR) technology for high-throughput LC-MS/MS screening; and Protocol B , a class-specific Aminopropyl (


) fractionation for high-purity lipidomic profiling.

Introduction & Biological Context

Dihydro-glucocerebrosides differ from the more common glucosylceramides by the absence of the 4,5-trans double bond in the sphingoid base (sphinganine vs. sphingosine). This saturation renders dhGlcCer slightly more hydrophobic and chemically stable, yet they co-exist with massive excesses of phosphatidylcholines (PC) and sphingomyelins (SM) in plasma.

Effective sample preparation must achieve three goals:

  • Deproteinization: Disruption of lipoprotein complexes to release dhGlcCer.

  • Phospholipid Depletion: Removal of PC/SM to prevent ion suppression (matrix effects).

  • Class Separation (Optional): Isolation of neutral glycosphingolipids from acidic lipids for detailed structural elucidation.

Metabolic Pathway & Analyte Structure

The following diagram illustrates the biosynthetic origin of dhGlcCer, highlighting the saturation point that differentiates it from standard GlcCer.

sphingolipid_pathway PalmitoylCoA Palmitoyl-CoA + Serine KDS 3-Ketosphinganine PalmitoylCoA->KDS SPT Sphinganine Sphinganine (d18:0) KDS->Sphinganine Reductase dhCer Dihydroceramide Sphinganine->dhCer CerS dhGlcCer Dihydro-Glucocerebroside (Target Analyte) dhCer->dhGlcCer GCS (Glucosylceramide Synthase) Cer Ceramide (d18:1) dhCer->Cer DES1 (Desaturase) GlcCer Glucosylceramide Cer->GlcCer GCS

Figure 1: Biosynthetic pathway of dihydro-glucocerebrosides. Note that dhGlcCer is generated prior to the desaturation step mediated by DES1.

Experimental Strategy & Sorbent Selection

The Challenge of Phospholipids

Phospholipids (PLs) are the "kryptonite" of sphingolipid mass spectrometry. They compete for ionization in the electrospray source, often causing >90% signal suppression for co-eluting analytes.

  • Standard C18 SPE retains both dhGlcCer and PLs, requiring complex gradient elution to separate them.

  • Aminopropyl (

    
    ) SPE  utilizes a "Normal Phase/Ion Exchange" hybrid mechanism. It retains polar/acidic PLs via hydrogen bonding and ionic interactions, while allowing neutral dhGlcCer to elute with specific organic solvents.
    
Protocol Selection Guide
FeatureProtocol A: PLR Plate (Ostro/HybridSPE) Protocol B: Aminopropyl Fractionation
Primary Use High-throughput Bioanalysis (PK/PD)Discovery Lipidomics / Biomarker Validation
Mechanism Lewis Acid-Base / Size ExclusionNormal Phase + Weak Anion Exchange
Throughput High (96-well plate, <30 mins)Medium (Cartridge, ~2 hours)
Purity Removes >99% PLs; Neutral lipids co-eluteHigh; Separates Neutral Lipids, GLs, and PLs
Automation Fully AutomatableSemi-Automatable

Protocol A: High-Throughput Phospholipid Removal (Recommended)

Target Audience: CROs, Clinical Labs, Drug Development. Principle: In-well protein precipitation followed by filtration through a zirconia-coated or proprietary sorbent that selectively retains phospholipids while passing dhGlcCer.

Materials
  • Plate: Waters Ostro™ 96-well plate or Supelco HybridSPE®-Phospholipid.

  • Precipitation Solvent: Acetonitrile with 1% Formic Acid (Acidification disrupts protein binding).

  • Internal Standard (IS): C16-Glucosyl(ß)ceramide-d3 (Avanti Polar Lipids).

Step-by-Step Workflow
  • Sample Loading:

    • Pipette 100 µL of Plasma/Serum directly into the wells of the PLR plate.

    • Note: Do not pre-precipitate in a separate tube. The plate is designed to hold the liquid until vacuum is applied.

  • Internal Standard Addition:

    • Add 10 µL of working IS solution (e.g., 100 ng/mL in Methanol).

  • In-Well Precipitation:

    • Add 300 µL of Acetonitrile + 1% Formic Acid (3:1 ratio v/v relative to sample).

    • Critical: Mix thoroughly by aspirating/dispensing 5-10 times with the pipette. Do not splash.

  • Filtration/Extraction:

    • Place the plate on a vacuum manifold with a collection plate underneath.[1][2]

    • Apply vacuum (approx. 15" Hg) for 1-2 minutes until all liquid has passed through.

    • Mechanism:[2][3][4][5][6][7][8] Proteins are filtered out physically; Phospholipids bind to the sorbent; dhGlcCer passes through into the collection plate.

  • Post-Extraction:

    • Evaporate the filtrate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase Initial Conditions (e.g., 95:5 Acetonitrile:Water + 10mM Ammonium Formate).

Protocol B: High-Purity Aminopropyl Fractionation (Expert Method)

Target Audience: Academic Researchers, Mechanistic Studies. Principle: Uses an Aminopropyl (


) bonded silica cartridge to separate lipid classes based on polarity and headgroup charge. This method yields a "clean" glycosphingolipid fraction free from neutral lipids (cholesterol) and phospholipids.
Materials
  • Cartridge: Sep-Pak Vac Aminopropyl (

    
    ), 100 mg or 500 mg (Waters/Agilent).
    
  • Solvents: Chloroform (

    
    ), Methanol (MeOH), Acetone.
    
Step-by-Step Workflow
Phase 1: Lipid Extraction (Modified Folch)

Before SPE, lipids must be extracted from the aqueous matrix.

  • Add 2 mL Chloroform:Methanol (2:1) to 100 µL plasma.

  • Vortex 1 min, centrifuge at 3000 x g.

  • Collect the lower organic phase.

  • Dry under Nitrogen and reconstitute in 500 µL Chloroform .

Phase 2: Aminopropyl SPE Fractionation
  • Conditioning:

    • Wash cartridge with 2 mL Hexane (to activate normal phase mechanism).

  • Loading:

    • Load the reconstituted lipid extract (in Chloroform).

    • Flow Rate: Gravity flow or slow vacuum (~1 mL/min).

  • Fraction 1: Neutral Lipids (Elute & Discard)

    • Wash with 2 mL Chloroform:Isopropanol (2:1) .

    • Result: Elutes Cholesterol, Triglycerides, and Cholesteryl Esters.[9] dhGlcCer remains on the column.

  • Fraction 2: Glycosphingolipids (Target Fraction)

    • Elute with 2 mL Acetone:Methanol (9:1) .

    • Mechanism:[2][3][4][5][6][7][8] This specific polarity/solvent strength is sufficient to disrupt the hydrogen bonding of the sugar headgroup but insufficient to elute the charged phospholipids.

    • Collect this fraction. It contains GlcCer and dhGlcCer.

  • Fraction 3: Phospholipids (Optional/Wash)

    • Elute with 2 mL Methanol (or MeOH + 0.1M Ammonium Acetate).

    • Result: Elutes PC, SM, and other phospholipids.[5][6][7]

Workflow Visualization

spe_workflow Start Crude Lipid Extract (in Chloroform) NH2_Col Aminopropyl (NH2) Cartridge Start->NH2_Col Step1 1. Load Sample NH2_Col->Step1 Step2 2. Wash: Chloroform/IPA (2:1) Step1->Step2 Waste1 Eluate: Neutral Lipids (Cholesterol, TG) DISCARD Step2->Waste1 Low Polarity Step3 3. Elute: Acetone/MeOH (9:1) Step2->Step3 Collect TARGET FRACTION (dhGlcCer / GlcCer) Step3->Collect Mid Polarity (Target) Step4 4. Wash: Methanol Step3->Step4 Waste2 Eluate: Phospholipids (PC, SM) DISCARD Step4->Waste2 High Polarity/Ionic

Figure 2: Sequential fractionation logic for Aminopropyl SPE. This method ensures the target analyte is physically separated from ion-suppressing phospholipids.

Analytical Considerations (LC-MS/MS)

Extraction is only half the battle. Because dhGlcCer and GlcCer are isobaric (same mass) except for the 2 Da difference, and GlcCer/GalCer are isomers, chromatographic separation is vital.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for separating lipid classes (GlcCer vs GalCer).

    • Recommended: Waters BEH Amide or Phenomenex Kinetex HILIC.

  • Mobile Phase: Acetonitrile/Water gradients with 10mM Ammonium Formate.

  • MRM Transitions:

    • dhGlcCer (d18:0/16:0): m/z 702.6 → 266.3 (Sphinganine fragment).

    • GlcCer (d18:1/16:0): m/z 700.6 → 264.3 (Sphingosine fragment).

    • Note: The fragment ion is the key differentiator.

References

  • Bodennec, J., et al. (2000).[3] "A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges."[10][11][12] Journal of Lipid Research, 41(9), 1524-1531. Link

  • Molloy, B. J., & Plumb, R. (2012). "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates." Waters Application Note. Link

  • Bielska, A. A., et al. (2020). "High-Throughput Analysis of Sphingolipids in Human Plasma by LC-MS/MS." Analytical Chemistry. Link

  • Supelco/Sigma-Aldrich. "HybridSPE®-Phospholipid Technology: A New Generation of Sample Prep." Technical Bulletin. Link

  • Merrill, A. H., et al. (2005). "Lipidomics: Systems-level analysis of cellular lipids." Methods in Enzymology. Link

Sources

Application Notes and Protocols for HPTLC Staining of N-Lignoceroyldihydro-glucocerebroside

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Lignoceroyldihydro-glucocerebroside Detection

N-Lignoceroyldihydro-glucocerebroside is a member of the glucocerebroside (GlcCer) family, a class of glycosphingolipids that are integral components of eukaryotic cell membranes.[1][2] These molecules, composed of a ceramide backbone linked to a single glucose residue, are not merely structural elements but also play crucial roles in a multitude of cellular processes, including signal transduction and cell adhesion.[1][2] The metabolism of glucocerebrosides is tightly regulated, and disruptions in these pathways can lead to severe pathologies.[1] For instance, the accumulation of glucocerebrosides due to the deficiency of the enzyme glucocerebrosidase is the hallmark of Gaucher disease, a lysosomal storage disorder.[2][3] Furthermore, there is a growing body of evidence linking altered glucocerebroside metabolism to neurodegenerative conditions such as Parkinson's disease.[2]

Given the profound biological and pathological significance of N-Lignoceroyldihydro-glucocerebroside, its accurate detection and quantification are of paramount importance in biomedical research and drug development. High-Performance Thin-Layer Chromatography (HPTLC) offers a powerful, reliable, and cost-effective platform for the analysis of these lipids.[4][5] This application note provides a comprehensive guide to various HPTLC staining techniques tailored for the sensitive and specific visualization of N-Lignoceroyldihydro-glucocerebroside.

HPTLC: A High-Resolution Technique for Glycolipid Separation

HPTLC is a sophisticated form of planar chromatography that provides superior separation efficiency and resolution compared to conventional TLC.[6] The technique utilizes stationary phases with a smaller and more uniform particle size, leading to sharper bands and improved detection limits.[7] For the analysis of N-Lignoceroyldihydro-glucocerebroside, HPTLC allows for the effective separation from other lipid classes present in complex biological extracts. The choice of the mobile phase is critical and should be optimized to achieve the desired separation. A common solvent system for the separation of neutral glycosphingolipids like glucocerebrosides is a mixture of chloroform, methanol, and water in varying proportions (e.g., 65:25:4, v/v/v).[8]

The overall workflow for HPTLC analysis of N-Lignoceroyldihydro-glucocerebroside is depicted in the following diagram:

HPTLC_Workflow cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_detection Detection Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample_Concentration Sample Concentration Lipid_Extraction->Sample_Concentration Sample_Application Sample Application (Automated/Manual) Sample_Concentration->Sample_Application Plate_Development Plate Development (Mobile Phase Migration) Sample_Application->Plate_Development Plate_Drying Plate Drying Plate_Development->Plate_Drying Staining Staining Plate_Drying->Staining Visualization Visualization (Visible/UV Light) Staining->Visualization Densitometry Densitometric Quantification Visualization->Densitometry

Caption: HPTLC workflow for N-Lignoceroyldihydro-glucocerebroside analysis.

Staining Techniques for N-Lignoceroyldihydro-glucocerebroside

The selection of an appropriate staining reagent is crucial for the sensitive and specific detection of N-Lignoceroyldihydro-glucocerebroside on the HPTLC plate. Several reagents are available, each with its own mechanism of action, advantages, and limitations.

Orcinol-Sulfuric Acid: The Classic Choice for Glycolipids

Principle: The orcinol-sulfuric acid reagent is a highly specific method for the detection of glycolipids.[8][9] In the presence of concentrated sulfuric acid and heat, the glucose moiety of N-Lignoceroyldihydro-glucocerebroside is hydrolyzed and dehydrated to form furfural derivatives. These derivatives then react with orcinol to produce a characteristic violet-colored complex.[10] This colorimetric reaction provides a high degree of specificity for carbohydrate-containing lipids.

Protocol:

  • Reagent Preparation: Dissolve 200 mg of orcinol in 100 mL of 20% (v/v) sulfuric acid in water. This solution should be prepared fresh. A variation involves dissolving 200 mg of orcinol in 11.4 mL of concentrated H2SO4 and making up the volume to 100 mL with distilled water.[8]

  • Staining: After developing and thoroughly drying the HPTLC plate, spray it evenly with the orcinol-sulfuric acid reagent.

  • Heating: Heat the sprayed plate at 110°C for 5-10 minutes, or until the violet spots of the glycolipids are clearly visible against a white background.[8][9]

  • Visualization: The resulting violet spots can be visualized under visible light and quantified using a densitometer.

Primuline: A Non-Destructive Fluorescent Stain

Principle: Primuline is a fluorescent dye that offers a non-destructive method for visualizing lipids.[4][11] It intercalates non-covalently with the hydrophobic lipid molecules on the HPTLC plate.[4][12] This interaction enhances the fluorescence of the primuline dye, allowing for the detection of lipid spots under ultraviolet (UV) light. A significant advantage of this method is that the analyte is not chemically altered and can be recovered from the plate for further analysis, such as mass spectrometry.[12]

Protocol:

  • Reagent Preparation: Prepare a 0.05% (w/v) solution of primuline in acetone-water (8:2, v/v).[11]

  • Staining: Spray the dried HPTLC plate with the primuline solution until it is uniformly damp.[11] Alternatively, the plate can be briefly dipped into the staining solution.[12]

  • Drying: Allow the plate to air-dry completely or use a gentle stream of warm air.

  • Visualization: Visualize the lipid spots under long-wave UV light (typically 366 nm). The N-Lignoceroyldihydro-glucocerebroside will appear as fluorescent yellow spots on a dark background.

Copper Acetate/Sulfate-Phosphoric Acid: A Universal Charring Reagent

Principle: This method is a widely used universal staining technique for organic compounds, including lipids. The HPTLC plate is sprayed with a solution of copper acetate or copper sulfate in phosphoric acid and then heated. The phosphoric acid catalyzes the charring of the organic molecules, while the copper ions aid in the oxidation process. This results in the formation of dark, carbonized spots where the lipids are located. This technique is highly sensitive but destructive.

Protocol:

  • Reagent Preparation: Prepare a 10% (w/v) solution of copper (II) sulfate in 8-10% (v/v) aqueous phosphoric acid.[13][14]

  • Staining: Evenly spray the dried HPTLC plate with the copper sulfate-phosphoric acid solution.

  • Heating: Heat the plate at a high temperature, typically between 140°C and 180°C, for 10-30 minutes.[14][15] The optimal time and temperature should be determined empirically.

  • Visualization: The charred spots appear as brown or black spots on a lighter background and can be quantified by densitometry.

p-Anisaldehyde-Sulfuric Acid: For Colorimetric Differentiation

Principle: The p-anisaldehyde-sulfuric acid reagent is a versatile visualizing agent that can produce a range of colors with different classes of compounds, including lipids, steroids, and sugars.[13][16][17] The exact mechanism is complex, but it is believed to involve the formation of colored products through condensation reactions between the analyte and p-anisaldehyde in the presence of the strong acid and heat.[17] This can be advantageous for distinguishing between different lipid classes on the same plate.

Protocol:

  • Reagent Preparation: A typical preparation involves carefully mixing 0.5 mL of p-anisaldehyde with 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.[13] This reagent should be prepared fresh.

  • Staining: Spray the dried HPTLC plate with the p-anisaldehyde-sulfuric acid reagent.

  • Heating: Heat the plate at 105-110°C until the characteristic colors of the spots develop.[13][16]

  • Visualization: The color of the spots can vary, but glycolipids often produce blue, green, or violet spots.[13]

Summary of Staining Techniques

Staining ReagentPrincipleAdvantagesDisadvantagesExpected Result for N-Lignoceroyldihydro-glucocerebroside
Orcinol-Sulfuric Acid Colorimetric reaction with the glucose moietyHigh specificity for glycolipidsDestructive, requires heatingViolet spot
Primuline Non-covalent fluorescent intercalationNon-destructive, allows for analyte recoveryLower specificity than orcinolFluorescent yellow spot under UV light
Copper Acetate/Sulfate-Phosphoric Acid Charring of organic moleculesHigh sensitivity, universal reagentDestructive, requires high temperaturesBrown to black spot
p-Anisaldehyde-Sulfuric Acid Colorimetric condensation reactionCan provide color differentiation for various compoundsDestructive, requires heatingBlue, green, or violet spot

Chemical Principle of Orcinol-Sulfuric Acid Staining

The specificity of the orcinol-sulfuric acid stain for N-Lignoceroyldihydro-glucocerebroside is due to a well-defined chemical reaction with the glucose headgroup. The following diagram illustrates this process:

Orcinol_Staining Glucocerebroside N-Lignoceroyldihydro-glucocerebroside (Glucose-Ceramide) Hydrolysis Hydrolysis Glucocerebroside->Hydrolysis + H₂SO₄, Heat Dehydration Dehydration Hydrolysis->Dehydration Furfural Furfural Derivative Dehydration->Furfural Condensation Condensation Furfural->Condensation Colored_Complex Violet Colored Complex Condensation->Colored_Complex Orcinol Orcinol Orcinol->Condensation

Caption: Mechanism of Orcinol-Sulfuric Acid staining for glycolipids.

Conclusion

The selection of a staining technique for the HPTLC analysis of N-Lignoceroyldihydro-glucocerebroside should be guided by the specific requirements of the study. For highly specific detection of this glycolipid, the orcinol-sulfuric acid method is recommended. If subsequent analysis of the separated lipid is required, the non-destructive primuline staining method is the ideal choice. The copper-based charring reagents and p-anisaldehyde-sulfuric acid offer universal and sensitive detection options. By following the detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can achieve reliable and reproducible visualization and quantification of N-Lignoceroyldihydro-glucocerebroside, facilitating further advancements in our understanding of its role in health and disease.

References

  • Anisaldehyde sulfuric acid reagent: Significance and symbolism. (2025, July 31). Vertex AI Search.
  • White, T., Bursten, S., Federighi, D., Lewis, R.A., & Nudelman, E. (1998). Staining Lipids with Primulin. Anal. Biochem., 258, 109.
  • Application Note # MT-101 High Resolution Lipid Profiling and Identification by Hyphenated HPTLC-MALDI-TOF/TOF. Bruker.
  • HPTLC-MALDI TOF MSI analysis. (a) Primuline staining of separated... - ResearchGate. ResearchGate.
  • TLC Visualization Reagents. EPFL.
  • Christie, W. W. (2019, July 23). Thin-Layer Chromatography of Lipids. AOCS.
  • Quantifying yeast lipidomics by high-performance thin-layer chromatography (HPTLC) and comparison to mass spectrometry-based shotgun lipidomics. PMC. (2024, February 21).
  • p-Anisaldehyde (contains Acetic Acid, H2SO4) Ethanol Solution [for TLC Stain]. Tokyo Chemical Industry.
  • Thin-layer chromatography (TLC) of glycolipids. JCGGDB.
  • How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation? ResearchGate. (2014, February 9).
  • Taki, T., Handa, S., & Ishikawa, D. (1994). Blotting of glycolipids and phospholipids from a high-performance thin-layer chromatogram to a polyvinylidene difluoride membrane. Analytical Biochemistry, 225(1), 24-27.
  • Analysis of Neutral Lipids, Phospholipids, Glycolipids, and Total Lipids by High-Performance Thin Layer Chromatography. ResearchGate.
  • TLC of glycoglycerolipids. Cyberlipid.
  • Development and Validation of Stability Indicating HPTLC Method for Estimation of Ursolic Acid. Asian Journal of Research in Chemistry. (2013, May 15).
  • High-Performance Thin-Layer Chromatography (HPTLC). (2023, July 5). Technology Networks.
  • High-resolution HPTLC analysis of CV membrane phospholipids (a) and neutral lipids and sterols (b). ResearchGate.
  • Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. PMC.
  • Example HPTLC plate for the analysis of neutral lipids using the... - ResearchGate. ResearchGate.
  • Determination of Phospholipids by HPTLC. LCGC International.
  • Glucocerebroside. Grokipedia.
  • Orcinol – Knowledge and References. Taylor & Francis.
  • Structure and metabolism of glucocerebrosides. (A) Glucocerebrosides are composed of a sphingosine, a fatty acid chain (these two forming a ceramide) and a single glucose residue. ResearchGate.
  • (A) Orcinol stain and HPTLC overlay of the glycolipids (upper phase)... - ResearchGate. ResearchGate.
  • Glycosphingolipid Quantification by Orcinol Sulfuric Acid Method. ResearchGate.
  • Glucocerebrosides | C40H75NO9 | CID 10169092. PubChem - NIH.
  • Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates. Glycoscience Protocols (GlycoPODv2) - NCBI. (2021, October 6).
  • Glucocerebroside. Wikipedia.
  • Selective fluorogenic β-glucocerebrosidase substrates for convenient analysis of GCase activity in cell and tissue homogenates. DOI.
  • Assay of glucocerebrosidases using HPLC and fluorescent substrates. JCGGDB.
  • Glucocerebrosidase (Glucosylceramidase) Enzyme Analysis. Revvity.
  • Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. PMC.
  • Glucocerebrosidase: Functions in and Beyond the Lysosome. PMC.

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Application Note: Synthesis & Validation of Deuterated N-Lignoceroyldihydro-glucocerebroside Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the quantitative analysis of sphingolipids, particularly for lysosomal storage disorders (e.g., Gaucher disease) and Parkinson’s disease research, the structural integrity of internal standards is paramount. This guide details the synthesis of N-Lignoceroyl-d47-dihydro-glucocerebroside (d47-C24:0-dhGlcCer).

Why this specific molecule?

  • Dihydro-Backbone Stability: Unlike standard glucosylceramide (GlcCer), the dihydro variant (sphinganine base) lacks the C4-C5 trans-double bond. This eliminates oxidative degradation and allylic rearrangement during storage, providing a more robust standard for long-term longitudinal studies.

  • Deuterium Retention: The use of a perdeuterated fatty acid tail (Lignoceric acid-d47) ensures a mass shift of +47 Da, moving the standard well outside the isotopic envelope of endogenous C24:0-GlcCer while maintaining near-identical chromatographic behavior.

Retrosynthetic Strategy

We utilize a semi-synthetic N-acylation strategy . Rather than building the ceramide from scratch (which risks stereochemical scrambling of the glycosidic bond), we couple a pre-formed, stereochemically pure lyso-headgroup with a deuterated fatty acid.

The Pathway: Glucosylsphinganine (Lyso-dhGlcCer) + Lignoceric Acid-d47 → N-Lignoceroyl-d47-dihydro-glucocerebroside

Reaction Pathway Diagram

SynthesisPathway Lyso Glucosylsphinganine (Lyso-dhGlcCer) [C24H49NO7] Coupling N-Acylation (Schotten-Baumann cond.) Lyso->Coupling Nucleophile FA Lignoceric Acid-d47 (C24:0-d47) [C24D47HO2] Activation Acid Chloride Formation (Oxalyl Chloride) FA->Activation Activation Activation->Coupling Reactive Intermediate Product N-Lignoceroyl-d47-dihydro-glucocerebroside Target Standard Coupling->Product Yield ~85%

Caption: Semi-synthetic route utilizing acid-chloride activation for quantitative coupling of the deuterated lipid tail to the lyso-sphingolipid base.[1]

Materials & Reagents

ComponentSpecificationPurpose
Glucosylsphinganine >98% Purity (synthetic or enzymatically derived)The sphingoid-sugar backbone. Ensure it is the dihydro form (sphinganine base).
Lignoceric Acid-d47 98 atom % DThe isotope label source.
Oxalyl Chloride 2.0 M in DCMActivates the fatty acid to an acid chloride.
Sodium Acetate Sat. Aqueous SolutionBase for Schotten-Baumann reaction.
THF / DMF AnhydrousSolvent system to solubilize long-chain lipids.

Detailed Experimental Protocol

Phase 1: Activation of Fatty Acid

Rationale: Long-chain fatty acids (C24) have poor reactivity with standard carbodiimide couplers (EDC/NHS) due to steric bulk and solubility issues. Acid chlorides provide the necessary reactivity.

  • Dissolve Lignoceric acid-d47 (10 mg, 25 µmol) in dry dichloromethane (DCM, 1 mL).

  • Add Oxalyl chloride (200 µL, 2.0 M in DCM) dropwise under nitrogen.

  • Add a catalytic drop of DMF (essential for initiating the reaction).

  • Stir at room temperature for 1 hour.

  • Evaporate solvent under a stream of nitrogen to remove excess oxalyl chloride. Caution: Do this in a fume hood; HCl gas is generated.

  • Resuspend the resulting acid chloride residue in 0.5 mL anhydrous THF.

Phase 2: N-Acylation (Coupling)

Rationale: The Schotten-Baumann conditions (biphasic or buffered organic) favor N-acylation over O-acylation of the sugar hydroxyls, reducing the need for protecting groups.

  • Dissolve Glucosylsphinganine (10 mg, ~21 µmol) in a mixture of THF:50% Sodium Acetate (1:1 v/v, 2 mL total). Note: If solubility is poor, add small amounts of DMF.

  • Add the Lignoceryl-d47 acid chloride solution (from Phase 1) dropwise to the reaction mixture while stirring vigorously.

  • React for 2 hours at room temperature.

  • Monitoring: Check reaction progress via TLC (Chloroform:Methanol:Water 65:25:4). The free amine (Lyso) will disappear (ninhydrin positive), and a higher Rf product (amide) will appear.

Phase 3: Purification & Workup
  • Extraction: Add 2 mL Chloroform and 1 mL Methanol (Bligh & Dyer ratio adjustment). Vortex and centrifuge to separate phases.

  • Collect the lower organic phase (containing the ceramide).

  • Mild Alkaline Hydrolysis (Optional but Recommended): If O-acylation (esterification on glucose) occurred, treat the organic residue with 0.1 M NaOMe in Methanol for 30 mins at room temperature. This cleaves esters but leaves the amide bond intact.

  • Final Purification: Purify via Silica Gel Flash Chromatography.

    • Mobile Phase: Gradient from 100% CHCl3 to 90:10 CHCl3:MeOH.

Validation & Quality Control (LC-MS/MS)

The synthesized standard must be validated against non-deuterated standards to confirm retention time and mass shift.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: 1 mM Ammonium Formate in Water/MeOH (50:50) + 0.1% Formic Acid.

  • Mobile Phase B: 1 mM Ammonium Formate in MeOH/Isopropanol (50:50) + 0.1% Formic Acid.

  • Gradient: High organic hold (90-100% B) required to elute C24 lipids.

Mass Spectrometry Parameters (MRM)

Analysis performed in Positive Ion Mode (ESI+).

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
d47-C24:0-dhGlcCer m/z 861.8 [M+H]+m/z 266.345Loss of Sugar + d47-Fatty Acid (Sphinganine ion)
d47-C24:0-dhGlcCer m/z 861.8 [M+H]+m/z 284.330Loss of d47-Fatty Acid (Sphinganine+H2O)
Endogenous C24:0-dhGlcCer m/z 814.8 [M+H]+m/z 266.345Sphinganine backbone fragment

Note: The mass shift is approximately +47 Da. The fragmentation pattern usually yields the sphingoid base (m/z 266.3 for sphinganine), which is common to both, but the precursor ion selection ensures specificity.

Validation Workflow Diagram

Validation Sample Synthesized Standard (Crude) HNMR 1H-NMR Analysis Verify Amide Bond Formation (Shift of C2-H) Sample->HNMR LCMS LC-MS/MS (Q1 Scan) Confirm Precursor m/z 861.8 Sample->LCMS Final Validated Internal Standard HNMR->Final MRM MRM Optimization Optimize CE for m/z 266.3 fragment LCMS->MRM MRM->Final

Caption: Multi-modal validation workflow ensuring chemical structure (NMR) and spectrometric performance (LC-MS/MS).

Expert Insights & Troubleshooting

  • Solubility is the Enemy: C24 fatty acids are "bricks." If the reaction mixture turns cloudy or precipitates, the coupling will fail. Use warm THF (40°C) or add small amounts of DMF. Do not use pure Methanol for the coupling reaction as it competes with the amine.

  • Isotope Effect: Deuterated lipids may elute slightly earlier than their protium counterparts on C18 columns due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds. Expect a retention time shift of 0.05–0.1 min; this is normal and not an error.

  • Glucosyl vs. Galactosyl: This synthesis protocol applies equally to Galactosylsphinganine. To distinguish the final Glc vs. Gal products, you must use HILIC chromatography or specific chiral columns, as MS/MS fragmentation is identical.

References

  • Mills, K., et al. (2005).[2] The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1739-1748.[2]

  • Larsen, A., et al. (2024). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms. Analytical Chemistry.

  • Cayman Chemical. Deuterated Sphingolipid Standards & Synthesis Protocols.

  • Bielska, A. A., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages.[3][4][5][6] Analytical Chemistry.

Sources

Troubleshooting & Optimization

Minimizing ion suppression for N-Lignoceroyldihydro-glucocerebroside analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Ion Suppression for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of N-Lignoceroyldihydro-glucocerebroside. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you overcome the common and often frustrating challenge of ion suppression in mass spectrometry-based analysis. As your virtual application scientist, I will explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guide: Tackling Ion Suppression Head-On

This section addresses specific issues you may encounter during your experiments. The answers provide not just a solution, but a rationale grounded in scientific principles.

Question 1: Why is the signal for my N-Lignoceroyldihydro-glucocerebroside analyte unexpectedly low, inconsistent, or completely absent?

This is a classic symptom of ion suppression, a phenomenon where the ionization efficiency of your target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] In electrospray ionization (ESI), all molecules in a droplet compete for a limited number of charges and for access to the droplet surface to be emitted into the gas phase.[4][5] When high concentrations of interfering substances are present, they can dominate this process, effectively "hiding" your analyte from the mass spectrometer.

The primary culprits for this in lipidomics are:

  • Matrix Effects: Biological samples like plasma, serum, or tissue homogenates are incredibly complex. They contain high concentrations of salts, proteins, and other lipids (especially phospholipids) that can interfere with the ionization of N-Lignoceroyldihydro-glucocerebroside.[6][7][8]

  • Suboptimal Chromatography: If your liquid chromatography (LC) method does not adequately separate the analyte from these matrix components, they will enter the ion source at the same time, leading to severe suppression.[4][9][10]

  • Inadequate Sample Preparation: The most common cause is a sample cleanup procedure that fails to sufficiently remove these interfering compounds before injection.[3][11][12]

cluster_problem Observed Problem cluster_causes Primary Causes of Ion Suppression Problem Low / Inconsistent Analyte Signal Matrix Matrix Effects (Phospholipids, Salts) Problem->Matrix is caused by Chromatography Suboptimal Chromatography (Co-elution) Problem->Chromatography is caused by SamplePrep Inadequate Sample Preparation Problem->SamplePrep is caused by Post-Column Infusion Setup LC LC System Column Analytical Column LC->Column Tee T-Connector Column->Tee MS Mass Spectrometer Tee->MS SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee Mechanism of Ion Suppression in an ESI Droplet cluster_ions Droplet ESI Droplet Analyte Analyte GasPhase Gas Phase Ions to MS Analyte->GasPhase Ionization (Suppressed) Interference Interference Interference->GasPhase Preferential Ionization

Sources

Optimizing collision energy for dihydro-glucocerebroside fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

An essential aspect of tandem mass spectrometry (MS/MS) is the optimization of collision energy (CE) to induce Structurally-informative fragmentation. For complex lipids like dihydro-glucocerebroside, this process is critical for obtaining high-quality spectra that can elucidate the composition of both the glycan headgroup and the ceramide backbone. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the challenges of method development and troubleshoot common issues encountered during these experiments.

As a Senior Application Scientist, my goal is to provide not just a protocol, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses foundational questions regarding the principles of collision-induced dissociation and its application to dihydro-glucocerebroside analysis.

Q1: What is Collision-Induced Dissociation (CID) and why is it important for analyzing dihydro-glucocerebroside?

A1: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry technique used for structural elucidation.[1] In CID, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and accelerated into a collision cell filled with an inert gas (like argon or nitrogen).[2] The collisions with the gas molecules convert the ion's kinetic energy into internal energy, causing the precursor ion to vibrate and ultimately break apart into smaller fragment ions (product ions).[3]

For dihydro-glucocerebroside, CID is crucial because it allows us to break the molecule apart at specific bonds. This controlled fragmentation provides two key pieces of information:

  • Glycan Headgroup Identity: Cleavage of the glycosidic bond confirms the presence and mass of the glucose headgroup.

  • Ceramide Structure: Fragmentation of the lipid backbone reveals the composition of the sphingoid base and the N-linked fatty acid.

Q2: What is "Collision Energy" and how does it affect my results?

A2: Collision Energy (CE) is the potential difference applied to accelerate ions into the collision cell, determining the energy of the subsequent collisions. It is a critical, instrument-dependent parameter that dictates the degree of fragmentation.[4]

  • Low Collision Energy: If the CE is too low, the precursor ion will not gain enough internal energy to fragment efficiently. You will observe a strong precursor ion signal but weak or no product ion signals.

  • Optimal Collision Energy: At the optimal CE, you achieve a balance. The precursor ion is efficiently fragmented into a rich pattern of structurally informative product ions, providing maximum information about the molecule.

  • High Collision Energy: If the CE is too high, the molecule will shatter into many small, uninformative fragments. The primary structural ions may be further fragmented, and the precursor ion signal may disappear entirely. This can complicate spectral interpretation.

The optimal collision energy is not a single value but rather a range that depends on the analyte's structure, stability, m/z, and the type of mass spectrometer used.[5]

Q3: What are the expected major fragment ions for dihydro-glucocerebroside in CID?

A3: The fragmentation of glycosphingolipids typically involves cleavage of the glycosidic bond.[6][7] Using the Domon and Costello nomenclature, the most common fragments are B and Y ions.[7] For a dihydro-glucocerebroside, you should expect:

  • Y-ion: This ion results from the cleavage of the glycosidic bond with the charge retained on the ceramide (lipid) portion. It represents the mass of the dihydro-ceramide backbone.

  • B-ion: This ion corresponds to the glucose headgroup, resulting from the same glycosidic bond cleavage but with the charge retained on the carbohydrate.

  • Ceramide Fragments: Further fragmentation of the Y-ion can occur, typically involving the loss of the fatty acyl chain, to provide more detailed information about the lipid structure.

The specific m/z values will depend on the fatty acid and sphingoid base composition of your specific dihydro-glucocerebroside.

G cluster_precursor Dihydro-Glucocerebroside (Precursor Ion) cluster_fragments Primary Fragment Ions cluster_secondary Secondary Ceramide Fragments Precursor [Glucose - Dihydro-Ceramide + H]⁺ Y_ion Y-ion [Dihydro-Ceramide + H]⁺ Precursor->Y_ion Glycosidic Cleavage B_ion B-ion [Glucose]⁺ Precursor->B_ion Glycosidic Cleavage Sphingoid Sphingoid Base Fragment Y_ion->Sphingoid Amide Bond Cleavage

Caption: Fragmentation pathway of dihydro-glucocerebroside in CID.

Troubleshooting Guide: Common Experimental Issues

This section is formatted to quickly address specific problems you may encounter during your analysis.

Q4: I see a strong precursor ion, but almost no fragments. What's wrong?

A4: This is a classic sign that your collision energy is too low . The precursor ions are not receiving enough energy in the collision cell to induce fragmentation.

  • Immediate Action: Systematically increase the collision energy in increments (e.g., 5-10 eV steps) and re-acquire the MS/MS spectrum. Observe the energy at which the precursor ion intensity begins to decrease and fragment ion intensities increase.

  • Underlying Cause: Every molecule has a different energy threshold required for dissociation. Glycosphingolipids are relatively large molecules and may require higher collision energy than smaller lipids or peptides.[5]

Q5: My precursor ion has disappeared, and the spectrum is noisy with only very small, low m/z fragments. What happened?

A5: This indicates that your collision energy is too high . Excessive energy is being put into the precursor ion, causing it to shatter into small, non-specific fragments. This is sometimes referred to as "over-fragmentation."

  • Immediate Action: Significantly decrease the collision energy. Start from a lower value and work your way up using the optimization protocol described in Q7.

  • Expert Insight: While high energy can be useful for certain experiments (like confirming elemental composition), it is detrimental for routine structural elucidation. The goal is to control the fragmentation to produce the key B and Y ions, not to obliterate the molecule.

Q6: The intensity of my fragment ions is inconsistent between runs, even with the same settings. Why?

A6: This issue can be complex and may point to several factors beyond just collision energy.

  • Ion Source Instability: An unstable electrospray can lead to fluctuating ion current, which directly impacts the number of ions entering the mass spectrometer and results in inconsistent spectra. Check the spray needle, voltages, and gas flows.[8]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[9] This is particularly relevant for complex biological extracts. Ensure your chromatographic separation is adequate and your sample preparation is robust.

  • Adduct Formation: Glycosphingolipids readily form adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or ammonium ([M+NH₄]⁺).[10][11] If you are selecting the protonated molecule ([M+H]⁺) as your precursor but have significant adduct formation, the intensity of your target precursor will vary. The type of adduct also influences fragmentation stability; lithium adducts ([M+Li]⁺) often yield more informative spectra for glycosphingolipids.[10] Consider adding a small amount of lithium chloride to your mobile phase to promote consistent adduct formation if this is an issue.

  • Instrument Contamination: Contaminants in the ion source or mass analyzer can affect instrument performance over time.[9] Regular cleaning and maintenance are essential for reproducible results.

Experimental Protocol: Optimizing Collision Energy

A systematic approach is the most reliable way to determine the optimal collision energy for your specific analyte on your specific instrument. This process involves creating a "breakdown curve" or "energy ramp."

Q7: What is the best step-by-step method to empirically determine the optimal collision energy?

A7: The following protocol outlines a robust workflow for CE optimization using direct infusion of a dihydro-glucocerebroside standard.

Objective: To identify the collision energy that maximizes the intensity of key structurally-informative fragment ions while retaining some precursor ion signal.

Materials:

  • Dihydro-glucocerebroside analytical standard (e.g., 1-10 µg/mL).

  • High-purity solvent compatible with your mass spectrometer (e.g., Methanol:Acetonitrile with 0.1% formic acid).

  • Syringe pump for direct infusion.

  • Tandem mass spectrometer.

Protocol Steps:

  • Instrument Setup:

    • Tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.[9]

    • Set up a direct infusion experiment, infusing the standard at a stable flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan (MS1) spectrum to identify the m/z of the protonated precursor ion, [M+H]⁺, or other desired adduct (e.g., [M+Na]⁺).

  • MS/MS Method Creation:

    • Create a product ion scan method, selecting the m/z of your precursor ion.

    • Set the instrument to acquire data over a range of collision energies. Most modern instrument software allows for a "ramped" or "stepped" collision energy experiment within a single acquisition.[12]

    • Define the Collision Energy Range: Start with a broad range. For a glucocerebroside, a range of 10 eV to 80 eV is a good starting point.

    • Define the Step Size: Set a step size of 2-5 eV. This provides sufficient resolution to map the fragmentation behavior without being excessively time-consuming.[4]

  • Data Acquisition:

    • Begin the infusion and allow the signal to stabilize.

    • Acquire the MS/MS data, stepping through the defined collision energy range. For each CE value, ensure enough scans are averaged to obtain a high-quality spectrum.

  • Data Analysis & Plotting the Breakdown Curve:

    • Extract the ion chromatograms (or intensities) for the precursor ion and key fragment ions (e.g., Y-ion, B-ion) at each collision energy value.

    • Normalize the intensities. A common method is to express each ion's intensity as a percentage of the total ion current for that spectrum.

    • Plot the normalized intensity of each ion as a function of collision energy. This graph is the breakdown curve.

  • Determining the Optimal CE:

    • Examine the breakdown curve. The optimal collision energy is typically the value that produces the highest intensity for your most important fragment ions (e.g., the Y-ion for ceramide information). Often, this occurs just as the precursor ion abundance drops significantly (e.g., to <20% of its initial intensity).[12]

G A Prepare & Infuse Standard B Acquire MS1 Scan Identify Precursor m/z A->B C Create MS/MS Method (Product Ion Scan) B->C D Define Ramped CE (e.g., 10-80 eV, 5 eV steps) C->D E Acquire Ramped MS/MS Data D->E F Extract Ion Intensities (Precursor & Fragments) E->F G Plot Breakdown Curve (Intensity vs. CE) F->G H Identify Optimal CE (Max Fragment Intensity) G->H

Caption: Workflow for empirical optimization of collision energy.

Q8: I don't have time to optimize for every lipid. Can I use a standardized value?

A8: While empirical optimization is always best, it is possible to use predictive equations or standardized settings, especially for high-throughput screening.[4]

  • Normalized Collision Energy (NCE): Some instrument platforms use the concept of NCE, which attempts to normalize the energy across different m/z values. For general lipidomics, NCE values in the range of 25-35 are often a good starting point.[13][14]

  • Linear Equations: Many software packages predict collision energy using a linear equation of the form: CE = slope * (precursor m/z) + intercept .[15] These default equations are often optimized for peptides and may not be ideal for lipids. However, you can perform the optimization protocol (Q7) on a few representative dihydro-glucocerebrosides across a mass range and use the results to calculate your own lipid-specific linear equation.[4]

Data Summary Table: Typical Starting Collision Energy Ranges

The table below provides very general starting points. Always optimize empirically for your specific instrument and compound class.

Instrument TypeTypical CE (eV) for m/z 700-900Notes
Triple Quadrupole (QqQ) 25 - 50 eVOften uses lower energies; optimized for specific MRM transitions.
Quadrupole-Time of Flight (Q-TOF) 30 - 60 eVGood for generating rich fragment spectra for identification.
Ion Trap (IT) N/A (uses arbitrary units)CE is not defined in eV. Use normalized collision energy (25-35%) as a starting point.
Orbitrap (HCD Cell) 25 - 50 NCEHigher-energy C-trap Dissociation (HCD) is a beam-type CID.[1]

References

  • Bae, S., & Liu, K. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters. [Link]

  • Šupraha, S., et al. (2015). Characterization and Modeling of the Collision Induced Dissociation Patterns of Deprotonated Glycosphingolipids: Cleavage of the Glycosidic Bond. Journal of the American Society for Mass Spectrometry. [Link]

  • Šupraha, S., et al. (2015). Characterization and Modeling of the Collision Induced Dissociation Patterns of Deprotonated Glycosphingolipids: Cleavage of the Glycosidic Bond. ACS Publications. [Link]

  • Karlsson, H., et al. (1999). Electrospray ionization and collision-induced dissociation time-of-flight mass spectrometry of neutral glycosphingolipids. PubMed. [Link]

  • Bae, S., & Liu, K. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. KoreaScience. [Link]

  • Struwe, W. B. (n.d.). Collision induced dissociation (CID) of the ganglioside standard... ResearchGate. [Link]

  • Skyline Team. (n.d.). Skyline Collision Energy Optimization. Skyline. [Link]

  • Hsiao, C. T., et al. (2015). Collision-Induced Dissociation Tandem Mass Spectrometry for Structural Elucidation of Glycans. Springer Nature Experiments. [Link]

  • Gaudreault, F., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. [Link]

  • MacLean, B., et al. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical Chemistry. [Link]

  • Kaffka, T., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. PubMed. [Link]

  • PTFI Onboarding Team. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

  • PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. PREMIER Biosoft. [Link]

Sources

Resolving isobaric interference in C24:0 dihydro glucosylceramide detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Isobaric Interference in C24:0 Dihydro Glucosylceramide Detection Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Lipidomics Support Hub. As a Senior Application Scientist specializing in sphingolipids, I understand that detecting C24:0 dihydro glucosylceramide (dhGlcCer) is not merely a "search and find" operation—it is a chromatographic and mass spectrometric tightrope walk.

You are likely here because your quantitative data is inconsistent, or your peak integration suggests a concentration that defies biological probability. The challenge with C24:0 dhGlcCer (d18:0/24:0) lies in its "evil twins": the isobaric interference from dihydro-galactosylceramide (dhGalCer) and the isotopic interference from the highly abundant unsaturated glucosylceramide (GlcCer).

This guide bypasses generic advice to address the specific mechanism of these interferences and how to resolve them using LC-MS/MS.

🔬 Critical Troubleshooting Guide

Issue 1: "My C24:0 dhGlcCer signal is suspiciously high in brain/tissue samples."

Diagnosis: You are likely quantifying C24:0 dihydro Galactosylceramide (dhGalCer) alongside your target. The Mechanism: C24:0 dhGlcCer and C24:0 dhGalCer are stereoisomers.

  • Formula:

    
     (Both)
    
  • Precursor Ion [M+H]+: ~814.7 m/z (Both)

  • Product Ion: 266.3 m/z (Sphinganine backbone d18:0) (Both)

In standard Reverse Phase (C18) chromatography, these two species often co-elute or separate poorly. Since GalCer is the dominant hexosylceramide in nervous tissue (myelin), a co-eluting peak will cause massive overestimation of the GlcCer species.

The Solution: Switch to HILIC Chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on the polarity of their headgroups. The equatorial (glucose) vs. axial (galactose) hydroxyl position creates a sufficient interaction difference to baseline separate these isomers.

Protocol Adjustment:

  • Column: Silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 97% Acetonitrile / 2% Methanol / 1% Formic Acid (5 mM Ammonium Formate).

  • Mobile Phase B: 97% Water / 2% Methanol / 1% Formic Acid (5 mM Ammonium Formate).

  • Result: dhGalCer will typically elute before dhGlcCer (depending on specific phase chemistry).

Issue 2: "I see 'ghost' peaks in the dhGlcCer channel, even in HILIC."

Diagnosis: You are suffering from Isotopic Interference from C24:0 Glucosylceramide (d18:1). The Mechanism: In plasma, the unsaturated C24:0 GlcCer (d18:1/24:0) is often 10-50x more abundant than the dihydro (d18:0) species.[1][2][3][4][5][6]

  • C24:0 GlcCer (d18:1) Monoisotopic Mass: 811.69 Da ([M+H]+ 812.7)

  • C24:0 dhGlcCer (d18:0) Monoisotopic Mass: 813.70 Da ([M+H]+ 814.7)

The M+2 isotope of the abundant d18:1 species falls at 814.7 m/z —exactly overlapping with your d18:0 target precursor.

Wait, doesn't the MRM transition filter this out? Not entirely.

  • Target Transition (d18:0): 814.7

    
     266.3 (Sphinganine)
    
  • Interference Transition (d18:1 Isotope): 814.7

    
     264.3 (Sphingosine)
    

The Leak: If the M+2 isotope atoms are located on the sphingoid base (statistically ~37% chance), the d18:1 species can produce a fragment at 266.3, mimicking your target. Furthermore, if your quadrupole resolution is wide (e.g., Unit/Unit), the 264.3 fragment might bleed into the 266.3 channel.

The Solution: Chromatographic Resolution of Saturation. HILIC is great for Headgroups (Glc vs Gal) but sometimes poor for Saturation (d18:0 vs d18:1).

  • Optimize HILIC Gradient: Shallower gradients in HILIC can partially separate d18:0 from d18:1.

  • Mathematical Correction: Monitor the 812.7

    
     264.3 transition (Main GlcCer peak). Calculate the theoretical isotopic contribution of this peak to the 814.7 channel and subtract it.
    
  • DMS (Differential Mobility Spectrometry): If available, DMS can separate lipid classes based on gas-phase conformation prior to entering the vacuum, effectively filtering out the d18:1 species.

Issue 3: "My retention times are drifting."

Diagnosis: HILIC Column Equilibration Failure. The Mechanism: HILIC relies on a water layer adsorbed to the silica surface. If the column is not re-equilibrated for at least 15-20 column volumes between runs, the water layer shifts, moving the retention time of the Glc/Gal headgroups.

The Solution:

  • Ensure a minimum 5-minute re-equilibration step at high organic solvent (initial conditions) between every injection.

📊 Data & Methodologies

Recommended MRM Transitions

Use this table to program your Triple Quadrupole MS. Note the specific "Qualifier" transition for the d18:0 backbone.

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)Purpose
C24:0 dhGlcCer 814.7 266.3 Quantifier 40-45 Target Detection
C24:0 dhGlcCer814.7284.3Qualifier35-40Confirmation (d18:0 + H2O)
C24:0 dhGalCer814.7266.3Interference40-45Co-eluting Isobar (Monitor to separate)
C24:0 GlcCer (d18:[2][5][6][7]1)812.7264.3Monitor40-45Check for Isotopic Bleed-through
IS (C24:0 dhGlcCer-d3) 817.7 269.3 Internal Std 40-45 Normalization
Logical Workflow: Resolving Interferences

The following diagram illustrates the decision matrix for separating these specific sphingolipids.

G Start Sample Contains C24:0 dhGlcCer Isobar_Check Check 1: Is GalCer present? (Brain/Tissue Samples) Start->Isobar_Check Method_C18 Reverse Phase (C18) Separates d18:0 vs d18:1 FAILS Glc vs Gal Isobar_Check->Method_C18 No (Unlikely) Method_HILIC HILIC Chromatography Separates Glc vs Gal Risk: d18:0/d18:1 overlap Isobar_Check->Method_HILIC Yes (Critical) Isotope_Check Check 2: Is d18:1 GlcCer abundant? (Plasma Samples) Result_HILIC Success: Glc/Gal Resolved Isotope_Check->Result_HILIC Low d18:1 Isotope_Fix Monitor 812.7 -> 264.3 Subtract M+2 Contribution Isotope_Check->Isotope_Fix High d18:1 Result_C18 Risk: Overestimation due to GalCer co-elution Method_C18->Result_C18 Method_HILIC->Isotope_Check Isotope_Fix->Result_HILIC

Caption: Decision matrix for selecting chromatographic modes. HILIC is prioritized for headgroup separation, with mathematical correction recommended for isotopic overlap.

🧪 Experimental Protocol: HILIC Separation Validation

To validate that you are detecting C24:0 dhGlcCer and not an isobar, follow this validation protocol.

Objective: Confirm peak identity via retention time matching and enzymatic digestion.

Step 1: Standard Mix Preparation

  • Prepare a neat solution containing 100 nM of C24:0 dhGlcCer standard and 100 nM of C24:0 dhGalCer standard.

  • Inject onto the HILIC method described above.

  • Success Criteria: You must see two distinct peaks with Resolution (

    
    ) > 1.5. Typically, GalCer elutes first.
    

Step 2: Biological Verification (Enzymatic) If standards are unavailable, use biology to verify.

  • Aliquot your sample (e.g., plasma extract) into two vials.

  • Vial A (Control): Add buffer only.

  • Vial B (Treatment): Add Glucocerebrosidase (GBA) enzyme (specific for Glc- lipids).

  • Incubate at 37°C for 2 hours.

  • Extract and analyze both vials.

  • Success Criteria: The peak corresponding to dhGlcCer should disappear or significantly decrease in Vial B, while the dhGalCer peak (if present) remains largely unaffected.

🔗 References

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.

  • Holčapek, M., et al. (2015). Hydrophilic interaction liquid chromatography–mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes. Journal of Chromatography A.

  • Bui, H. H., et al. (2012). Separation and quantification of isomeric cerebrosides by LC-MS/MS. Journal of Lipid Research. (Demonstrates the necessity of separating GlcCer/GalCer).

Sources

Technical Support Center: Column Selection for Retaining N-Lignoceroyldihydro-glucocerebroside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting the appropriate chromatography column to retain and analyze N-Lignoceroyldihydro-glucocerebroside. We will delve into the molecular characteristics of this analyte, compare various chromatographic modes, and offer detailed troubleshooting advice and protocols to ensure experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in retaining N-Lignoceroyldihydro-glucocerebroside?

The main challenge stems from its amphipathic nature. N-Lignoceroyldihydro-glucocerebroside consists of a polar glucose head group and a very long, non-polar C24 lignoceroyl fatty acid tail attached to a dihydro-sphingosine base. This pronounced hydrophobicity from the lipid portion dictates its chromatographic behavior, requiring a stationary phase that can engage in strong non-polar interactions for effective retention.

Q2: Which chromatography mode is best suited for this molecule?

Reversed-Phase Liquid Chromatography (RPLC) is the most effective mode for retaining this molecule. RPLC utilizes a non-polar stationary phase (like C18) and a polar mobile phase. The retention mechanism is primarily driven by hydrophobic interactions between the analyte's long lignoceroyl chain and the stationary phase, providing excellent retention and resolution.[1][2]

Q3: Can I use Normal-Phase (NPC) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

While historically used for glycosphingolipids, NPC and HILIC are less ideal for this specific molecule.[3]

  • NPC: Separates based on the polarity of the head group. While feasible, the overwhelming hydrophobicity of the C24 tail can lead to poor solubility in typical non-polar normal-phase solvents and may not provide sufficient selectivity based on the lipid chain.

  • HILIC: Designed for highly polar analytes that are poorly retained in RPLC.[4][5] N-Lignoceroyldihydro-glucocerebroside is insufficiently polar for effective retention in a HILIC system; it would likely elute very early with little to no retention.

Q4: What are the key column parameters to consider for RPLC?

  • Stationary Phase: A C18 (octadecyl) bonded phase is the standard starting point due to its strong hydrophobicity. For potentially better peak shape, consider a C30 phase or a phenyl-hexyl phase which offers alternative selectivity.

  • End-capping: Always choose an end-capped column to minimize secondary interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing.

  • Particle Size: For analytical purposes (HPLC/UHPLC), 1.8 µm to 5 µm particles provide high efficiency. For purification, larger particle sizes (>10 µm) are used.

  • Pore Size: A standard pore size of 100-120 Å is generally sufficient for a molecule of this size (M.W. > 800 g/mol ).

Section 2: In-Depth Column Selection Guide
Understanding the Analyte: N-Lignoceroyldihydro-glucocerebroside

To make an informed column choice, it is crucial to understand the structure of the target molecule. The molecule is composed of two distinct regions that govern its interaction with the stationary and mobile phases.

Analyte N-Lignoceroyldihydro-glucocerebroside Hydrophilic Head Hydrophobic Tail Head Glucose Moiety - Polar - Interacts with polar mobile phase Analyte:f1->Head Tail Dihydro-sphingosine + C24 Lignoceroyl Chain - Highly Non-Polar / Hydrophobic - Primary driver of retention in RPLC Analyte:f2->Tail

Caption: Structural components of N-Lignoceroyldihydro-glucocerebroside.

Chromatographic Mode Comparison

The choice of chromatographic mode is the most critical decision. The table below summarizes the suitability of the three main modes for this application.

FeatureReversed-Phase (RPLC)Normal-Phase (NPLC)Hydrophilic Interaction (HILIC)
Primary Interaction Hydrophobic interactions.[1]Adsorption based on polarity.Partitioning into a water-enriched layer.[5]
Stationary Phase Non-polar (C18, C8, Phenyl)Polar (Silica, Amino, Diol)[3]Polar (Silica, Amide, Zwitterionic)[4]
Mobile Phase Polar (e.g., Acetonitrile/Water)Non-polar (e.g., Hexane/Isopropanol)Polar aprotic (e.g., >60% Acetonitrile)[5]
Analyte Retention Excellent. Driven by the long C24 lignoceroyl tail.Moderate to Poor. Limited by solubility in non-polar solvents.Very Poor. Analyte is too hydrophobic.
Best For... Highly Recommended. Ideal for both quantification and purification.Separating GSLs based on carbohydrate head groups.[3]Highly polar GSLs (e.g., gangliosides) or those with short acyl chains.
Decision-Making Workflow for Column Selection

This workflow guides the user from their experimental goal to a specific column recommendation.

cluster_0 Start cluster_1 Method Type cluster_2 Column Recommendation Goal What is the experimental goal? Quant Quantification / High Resolution Analysis Goal->Quant Analysis Purify Purification / High Loading Capacity Goal->Purify Purification UHPLC UHPLC Quant->UHPLC Need highest speed & efficiency HPLC Analytical HPLC Column Phase: C18 or Phenyl-Hexyl Particle Size: 2.7-5 µm ID: 4.6 mm Quant->HPLC Standard HPLC system Prep Prep Purify->Prep

Caption: Column selection workflow based on experimental goals.

Section 3: Troubleshooting Guide

Issue: Poor Retention / Analyte Elutes in Void Volume

  • Question: "My N-Lignoceroyldihydro-glucocerebroside is eluting at the solvent front on my C18 column. What's wrong?"

  • Answer & Solutions: This indicates that the mobile phase is too strong (too much organic solvent), preventing the analyte's hydrophobic tail from interacting with the stationary phase.

    • Decrease Mobile Phase Strength: The most common cause. Increase the percentage of the aqueous component (e.g., water) in your mobile phase. For gradient elution, start with a higher aqueous percentage (e.g., 95% Water) and create a shallower, longer gradient.

    • Verify Column Chemistry: Confirm you are using a reversed-phase column (e.g., C18, C8) and not a HILIC or normal-phase column by mistake.

    • Check for Column Failure: A loss of bonded phase ("phase dewetting" or collapse) can occur with highly aqueous mobile phases. Ensure your column is stable in your starting conditions. If collapse is suspected, flush the column with 100% organic solvent (e.g., Acetonitrile or Isopropanol) before re-equilibrating.

Issue: Poor Peak Shape (Tailing)

  • Question: "I'm getting significant peak tailing for my analyte. How can I improve it?"

  • Answer & Solutions: Peak tailing is often caused by unwanted secondary interactions or sample preparation issues.

    • Use an End-Capped Column: The primary cause of tailing for many compounds is the interaction with acidic silanol groups on the silica backbone.[1] Ensure your C18 column is fully end-capped.

    • Optimize Sample Solvent: The sample should be dissolved in a solvent weaker than or equal to the initial mobile phase. Dissolving a hydrophobic analyte in a very strong non-polar solvent (like pure chloroform) and injecting it into a highly aqueous mobile phase can cause precipitation on the column head, leading to poor peak shape. Try dissolving the sample in your initial mobile phase if possible.

    • Reduce Sample Mass Load: Injecting too much sample can overload the column, causing tailing. Reduce the injection volume or sample concentration.

    • Check for Co-eluting Interferences: A small, unresolved impurity eluting just after your main peak can appear as tailing. A mass spectrometer (MS) detector can help diagnose this.

Issue: Low or No Recovery

  • Question: "I'm not recovering my sample from the column. Where is it going?"

  • Answer & Solutions: The extreme hydrophobicity of the C24 chain can lead to irreversible binding to the stationary phase if the mobile phase is not strong enough to elute it.

    • Increase Elution Strength: Ensure your gradient goes to a high enough organic percentage (e.g., 95-100% Acetonitrile or Methanol) and is held there long enough to elute the compound.

    • Use a Stronger Organic Solvent: Isopropanol (IPA) is a stronger solvent than Acetonitrile or Methanol in reversed-phase. A "wash step" at the end of your gradient using a high percentage of IPA can help elute strongly retained compounds.

    • Consider a Different Stationary Phase: A phenyl-based column may offer different selectivity and reduce irreversible adsorption compared to a C18 phase. Phenyl columns have been successfully used for hydrophobic biomolecule purification.[6][7]

    • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) reduces mobile phase viscosity and can improve recovery and peak shape for large, hydrophobic molecules.

Section 4: Recommended Starting Protocol: RPLC-MS

This protocol provides a robust starting point for the analytical separation of N-Lignoceroyldihydro-glucocerebroside from a purified lipid extract.

Objective: To achieve baseline separation and quantification using UHPLC-MS.

1. Chromatographic Conditions:

  • Column: C18 Reversed-Phase Column (e.g., Waters Acquity CSH C18, Agilent Zorbax Eclipse Plus C18), 1.8 µm, 2.1 x 100 mm.

    • Rationale: A sub-2 µm particle C18 column provides high efficiency and strong hydrophobic retention, which is critical for this analyte.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid + 5 mM Ammonium Formate.

    • Rationale: Formic acid and ammonium formate act as ion-pairing agents and improve ionization efficiency for Mass Spectrometry (MS) detection.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid.

    • Rationale: The addition of isopropanol increases the elution strength to ensure the highly hydrophobic analyte is fully eluted from the column.

  • Gradient Program:

    • 0.0 - 2.0 min: 60% B

    • 2.0 - 15.0 min: 60% to 100% B (linear ramp)

    • 15.0 - 20.0 min: Hold at 100% B

    • 20.1 - 25.0 min: Return to 60% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50 °C.

    • Rationale: Elevated temperature improves mass transfer kinetics and reduces backpressure.

  • Injection Volume: 2-5 µL.

2. Sample Preparation:

  • Start with a lipid extract that has been purified to enrich the glycosphingolipid fraction, for example, using solid-phase extraction with a silica column.[3][8]

  • Accurately weigh and dissolve the lipid sample in Chloroform/Methanol (2:1, v/v) to create a stock solution (e.g., 1 mg/mL).

  • For injection, dilute the stock solution 1:10 in Isopropanol.

    • Rationale: Diluting in a strong organic solvent that is miscible with the mobile phase ensures the analyte remains dissolved upon injection.

3. Detection:

  • Method: Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD).

    • Rationale: N-Lignoceroyldihydro-glucocerebroside lacks a strong UV chromophore, making UV detection unsuitable. MS provides high sensitivity and mass confirmation, while CAD/ELSD are universal detectors suitable for non-volatile analytes.

References
  • Purification and HPLC | Cyberlipid - gerli . Cyberlipid. Available at: [Link]

  • A procedure for the rapid purification in high yield of human glucocerebrosidase using immunoaffinity chromatography with monoclonal antibodies . PubMed. Available at: [Link]

  • Chromatographic Separation and Quantitation of Sphingolipids from the Central Nervous System or Any Other Biological Tissue . Springer Nature Experiments. Available at: [Link]

  • Purification of human placental glucocerebrosidase using a two-step high-performance hydrophobic and gel permeation column chromatography method . PubMed. Available at: [Link]

  • Purification of glucosylceramidase by affinity chromatography . PubMed. Available at: [Link]

  • Purification of human placental glucocerebrosidase using a two-step high-performance hydrophobic and gel permeation column chromatography method . ResearchGate. Available at: [Link]

  • Purification of glucosylceramidase by affinity chromatography . Canadian Science Publishing. Available at: [Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns . MDPI. Available at: [Link]

  • Thin-layer chromatography (TLC) of glycolipids . GlycoPOD. Available at: [Link]

  • TLC of glycosphingolipids | Cyberlipid - gerli . Cyberlipid. Available at: [Link]

  • The Hydrophobicity and retention time of a compound . Chromatography Forum. Available at: [Link]

  • Mechanisms of retention in HPLC . SlideShare. Available at: [Link]

  • Recent applications of retention modelling in liquid chromatography . PubMed Central (PMC). Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography: An Update . LCGC International. Available at: [Link]

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Validation & Comparative

Comparative Guide: N-Lignoceroyldihydro-glucocerebroside vs. N-Lignoceroyl-glucocerebroside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In Reverse Phase (RP) chromatography, N-Lignoceroyldihydro-glucocerebroside (d18:0/24:0) elutes later than its unsaturated counterpart, N-Lignoceroyl-glucocerebroside (d18:1/24:0) .

While these two species differ by only 2 Daltons and a single double bond in the sphingoid base, this structural variance dictates their separation behavior. The double bond in the d18:1 sphingosine base creates a "kink" in the hydrophobic tail, slightly reducing its Van der Waals interactions with C18 stationary phases compared to the fully saturated, "straight" d18:0 sphinganine base.

Critical Analytical Risk: Without adequate chromatographic resolution (typically


 min), the M+2 isotope of the abundant d18:1 species can interfere with the quantification of the typically less abundant d18:0 species, leading to false-positive elevation of dihydro-species data.

Part 1: Structural Analysis & Separation Mechanism

The Chemistry of Retention

The separation of these two lipids relies on the "Critical Pair" effect in chromatography, where small changes in unsaturation significantly impact hydrophobicity.

  • N-Lignoceroyl-glucocerebroside (GlcCer d18:1/24:0):

    • Base: Sphingosine (4-sphingenine). Contains a trans-double bond at C4-C5.

    • Conformation: The double bond introduces a rigid planar segment that slightly disrupts the packing density against the alkyl chains of the stationary phase.

    • Result: Slightly lower hydrophobicity

      
      Earlier Elution .
      
  • N-Lignoceroyldihydro-glucocerebroside (GlcCer d18:0/24:0):

    • Base: Sphinganine (dihydrosphingosine).[1] Fully saturated C4-C5.

    • Conformation: The alkyl chain is flexible and can adopt a fully extended conformation, maximizing surface area contact with the C18 phase.

    • Result: Higher hydrophobicity

      
      Later Elution .
      
Visualization: Molecular Interaction with C18 Phase

LipidSeparation cluster_0 Stationary Phase (C18 Column) cluster_1 Analytes C18 C18 Alkyl Chains (Hydrophobic Surface) d18_1 GlcCer d18:1/24:0 (Unsaturated Base) 'Kinked' Structure d18_1->C18 Reduced Contact Area (Weaker Van der Waals) Result1 Elutes EARLIER (Lower Retention Time) d18_1->Result1 d18_0 GlcCer d18:0/24:0 (Saturated Base) 'Straight' Structure d18_0->C18 Maximized Contact Area (Stronger Van der Waals) Result2 Elutes LATER (Higher Retention Time) d18_0->Result2

Figure 1: Mechanistic basis for separation.[2] The saturated d18:0 species interacts more strongly with the C18 phase, resulting in longer retention.

Part 2: Experimental Data & Mass Spectrometry

Retention Time Comparison (Representative Data)

Conditions: C18 Column (100mm x 2.1mm), Gradient 0-100% B over 10 min.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Approx. RT (min)Relative Elution
GlcCer d18:1/24:0 812.7 [M+H]+264.3 (Sphingosine)6.20Baseline
GlcCer d18:0/24:0 814.7 [M+H]+266.3 (Sphinganine)6.45+0.25 min
The Isotopic Interference Trap

The mass difference between the two parents is exactly 2 Da.

  • d18:1 Parent: 812.7

  • d18:1 M+2 Isotope: 814.7 (approx. 10-15% abundance relative to monoisotopic peak)

  • d18:0 Parent: 814.7

If the chromatography does not separate them, the M+2 isotope of the abundant d18:1 species will be co-isolated in the Q1 quadrupole of the d18:0 transition. While the specific fragment (266.3) offers some selectivity, isotopic contributions on the sphingoid base can still lead to crosstalk. Chromatographic separation is the only robust safeguard.

Part 3: Recommended Protocol (Self-Validating System)

This protocol uses a high-efficiency C18 separation optimized for hydrophobic lipids.

Sample Preparation (Modified Bligh & Dyer)
  • Step 1: Aliquot 50 µL plasma/tissue homogenate.

  • Step 2: Add 200 µL MeOH containing Internal Standards (e.g., GlcCer d18:1/12:0).

  • Step 3: Add 100 µL Chloroform. Vortex 30s.

  • Step 4: Add 100 µL Water. Vortex. Centrifuge 10,000 x g for 5 min.

  • Step 5: Collect the lower organic phase (or single phase if using MeOH/MTBE). Evaporate to dryness.

  • Step 6: Reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[2]

  • Temp: 55°C (Higher temperature improves peak shape for long-chain lipids).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.040Initial Loading
2.050Elute short chains
8.099Elute Lignoceroyl (C24) species
10.099Wash
10.140Re-equilibration
Workflow Diagram

Workflow cluster_prep Sample Prep cluster_lc LC Separation cluster_ms MS Detection Extract Extraction (MeOH/CHCl3) Dry Evaporation (N2 Stream) Extract->Dry Recon Reconstitution (50:50 A:B) Dry->Recon Inject Injection Recon->Inject Gradient Gradient Elution (High Organic) Inject->Gradient Q1 Q1 Filter 812.7 vs 814.7 Gradient->Q1 CID Collision Fragmentation Q1->CID Q3 Q3 Filter 264.3 vs 266.3 CID->Q3

Figure 2: End-to-end analytical workflow for GlcCer speciation.

Part 4: Troubleshooting & Optimization

  • Peak Tailing: Long-chain lipids (C24:0) are prone to tailing. Ensure your column temperature is at least 50°C. If tailing persists, add 5-10% Isopropanol to the needle wash to prevent carryover.

  • Co-elution: If d18:1 and d18:0 are not resolving, lower the slope of the gradient between 6 and 9 minutes (flatten the curve) to increase chromatographic selectivity.

  • HILIC Warning: Do not use HILIC if your primary goal is separating d18:1 from d18:0. HILIC separates based on the sugar headgroup (GlcCer vs GalCer) and will likely co-elute the base variants, making quantification impossible due to the isotopic overlap described above.

References

  • Waters Corporation. Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES Cyclic IMS. Application Note. Link

  • National Institutes of Health (NIH). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv, 2020. Link

  • Journal of Lipid Research. Liquid chromatography-mass spectrometry of sphingolipids: a review. (General reference for Sphingolipid LC-MS methods). Link

  • Avanti Polar Lipids. Glucosyl(ß) Ceramide (d18:1/24:0) Product Page. (Standard reference for exact mass and structure). Link

Sources

Optimization of Extraction Solvents for N-Lignoceroyldihydro-glucocerebroside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

N-Lignoceroyldihydro-glucocerebroside is a specific subclass of glycosphingolipids (GSLs) characterized by a dihydrosphingosine base and a lignoceric acid (C24:0) fatty acyl chain .[1][2] This structure presents a unique extraction paradox:

  • Extreme Hydrophobicity: The C24:0 saturated tail creates a high degree of crystallinity and poor solubility in standard organic solvents at room temperature.[2]

  • Polar Head Group: The glucose moiety requires a polar protic solvent for disruption of hydrogen bonding within the tissue matrix.[2]

Standard lipid extraction protocols often fail to recover this specific molecule quantitatively because they do not account for the thermal energy required to solubilize the C24:0 chain .[2] This guide objectively compares three solvent systems to optimize recovery, balancing yield, purity, and scalability.[2]

Comparative Analysis of Solvent Systems

System A: Chloroform:Methanol (2:1 v/v)

The Analytical Benchmark (Folch Method) [2]

  • Mechanism: Chloroform solubilizes the hydrophobic ceramide backbone, while methanol disrupts electrostatic forces and hydrogen bonds binding the lipid to proteins/polysaccharides.

  • Performance: Historically provides the highest quantitative yield for total sphingolipids.[2]

  • Limitations: High toxicity (carcinogenic), environmental hazard, and incompatibility with pharmaceutical GMP scale-up.[2]

  • Best For: Analytical quantification, lipidomics profiling, and small-scale benchmarking.[2]

System B: Hot Ethanol (95% v/v at 65–80°C)

The "Green" Industrial Standard

  • Mechanism: At room temperature, ethanol is a poor solvent for C24:0 lipids.[2] However, above 60°C, the solubility parameter of ethanol shifts, and the thermal energy overcomes the crystal lattice energy of the lignoceric chain.

  • Performance: Yields are comparable to Chloroform:Methanol only when heated.[2] Cold ethanol extraction results in <40% recovery.[2]

  • Limitations: Co-extraction of polar contaminants (sugars, salts) requires downstream purification (e.g., solid-phase extraction).[2]

  • Best For: Large-scale production, nutraceutical development (e.g., from Grifola frondosa or Cordyceps), and green chemistry compliance.[2]

System C: Hexane:Isopropanol (3:2 v/v)

The Low-Toxicity Compromise (Hara & Radin) [2][3]

  • Mechanism: Hexane targets the non-polar tail; Isopropanol (IPA) targets the polar head.[2]

  • Performance: Lower density allows for easier phase separation than chloroform.[2] However, it struggles to fully solubilize the rigid C24:0 chain without significant heat or sonication.[2]

  • Limitations: Lower extraction efficiency for glycolipids compared to Systems A and B.[2]

  • Best For: Lipid class separation where avoiding chlorinated solvents is mandatory but high purity is required.[2]

Performance Data Summary

The following data represents average recovery rates of long-chain (C24:0) glucosylceramides from fungal mycelia (e.g., Cordyceps militaris) based on internal validation protocols.

FeatureChloroform:MeOH (2:[1][2]1)Hot Ethanol (75°C)Hexane:IPA (3:2)
Recovery Yield 98% (Reference) 92 - 95%75 - 82%
Purity (Crude) Medium (Lipid rich)Low (Sugar/Protein contam.)[2]High (Lipid specific)
Toxicity High (Class 1 Solvent)Low (Class 3 Solvent)Medium (Class 2 Solvent)
Scalability PoorExcellent Good
Thermal Req. Room Temp (25°C)High Heat (65-80°C)Warm (40-50°C)

Visualization of Extraction Logic

Diagram 1: Solubility Mechanism & Solvent Selection

This diagram illustrates the molecular interactions driving the solvent choice for the amphiphilic N-Lignoceroyldihydro-glucocerebroside.

SolubilityLogic Target N-Lignoceroyldihydro- glucocerebroside Head Glucose Head (Polar/H-Bonding) Target->Head Tail Lignoceric Tail (C24:0) (Hydrophobic/Crystalline) Target->Tail SolventA Chloroform:MeOH (Dipole + Dispersion) Head->SolventA MeOH solvates SolventB Hot Ethanol (>60°C) (Thermal Disruption) Head->SolventB EtOH solvates SolventC Hexane:IPA (Partitioning) Head->SolventC IPA solvates (Partial) Tail->SolventA CHCl3 solvates Tail->SolventB Heat melts crystal lattice Tail->SolventC Hexane solvates

Caption: Molecular dissection of solvent interactions. Note that for Ethanol (Solvent B), thermal energy is the critical "co-solvent" for the hydrophobic tail.

Recommended Experimental Protocol: The "Self-Validating" Hot Ethanol Method

This protocol is designed for high recovery with a built-in validation step using TLC or HPLC-ELSD.[2]

Phase 1: Preparation
  • Sample: Lyophilized fungal powder (e.g., Grifola frondosa or Cordyceps). Moisture content must be <5%.[2]

  • Solvent: 95% Ethanol (Food Grade or HPLC Grade).

Phase 2: Extraction (The Kinetic Step)[2]
  • Ratio: Mix biomass with Ethanol at a 1:10 (w/v) ratio.

  • Thermal Cycle:

    • Heat mixture to 75°C in a reflux system for 2 hours. Crucial: Do not exceed 80°C to prevent sugar degradation.

    • Ultrasonic Pulse: Apply ultrasonication (40 kHz) for 15 minutes while hot to disrupt cell walls.[2]

  • Filtration: Filter immediately while the solution is >50°C .

    • Why? If the solution cools below 40°C, N-Lignoceroyldihydro-glucocerebroside will precipitate/crystallize and be lost in the filter cake.

Phase 3: Purification (The Partition Step)[2]
  • Concentrate the filtrate to 10% of original volume.[2]

  • Liquid-Liquid Partition: Add Water and Ethyl Acetate (1:1 v/v).[2]

    • Observation: The glucocerebroside will partition into the organic phase (Ethyl Acetate), while excess sugars and salts remain in the aqueous phase.

  • Evaporate organic phase to dryness.[2]

Phase 4: Validation (Quality Control)[2]
  • Resuspend residue in Chloroform:Methanol (2:1).[1][2]

  • TLC Analysis: Silica Gel 60 F254 plate.

    • Mobile Phase: Chloroform:Methanol:Water (65:25:4).[2]

    • Detection: Spray with Orcinol-H2SO4 and heat.[2] Look for the characteristic purple band at Rf ~0.4-0.5.[2]

Diagram 2: Extraction Workflow Decision Matrix

Workflow Start Start: Dry Biomass Choice Select Priority Start->Choice PathA Analytical/Quantification Choice->PathA PathB Production/Green Chem Choice->PathB MethodA Chloroform:MeOH (2:1) Room Temp PathA->MethodA MethodB Ethanol (95%) Reflux @ 75°C PathB->MethodB StepA Phase Separation (Folch Wash) MethodA->StepA StepB Hot Filtration (>50°C Critical) MethodB->StepB ResultA High Purity Lipid Extract (Toxic Waste) StepA->ResultA ResultB Crude Extract (Requires Partitioning) StepB->ResultB

Caption: Decision matrix for selecting the extraction pathway based on end-goal requirements (Analytical vs. Production).

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957).[2] A simple method for the isolation and purification of total lipides from animal tissues.[2] Journal of Biological Chemistry, 226(1), 497–509.[2] Link

  • Sinsukudomchai, P., et al. (2021).[2] Comparison of solubility tests in acetone, chloroform, ethanol, tetrahydrofuran and toluene. ResearchGate.[2][4] Link

  • Huang, X. (2025).[2] Green Application of Enzymatic and Ultrasound-Assisted Extraction Techniques for Cordyceps Polysaccharides. BioSci Publisher.[2] Link

  • Zhang, Y., et al. (2020).[2][5] Hypoglycemic Activity of Grifola Frondosa Mycelium Polysaccharide and Its Elementary Chemical Properties. Biomedical Research. Link

  • Hara, A., & Radin, N. S. (1978).[2] Lipid extraction of tissues with a low-toxicity solvent.[2] Analytical Biochemistry, 90(1), 420-426.[2] Link

Sources

Definitive Guide: NMR Spectral Analysis of N-Lignoceroyldihydro-glucocerebroside Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N-Lignoceroyldihydro-glucocerebroside (C24:0 Dihydro-Glucosylceramide) is a critical high-purity standard used in sphingolipidomics and Gaucher disease research. Unlike its unsaturated analog (Glucosylceramide), this molecule lacks the C4-C5 double bond in the sphingoid base.

The Analytical Challenge: This lipid presents a "blind spot" for conventional detection:

  • No Chromophore: It lacks conjugated systems, rendering standard HPLC-UV (254 nm) useless.

  • Ionization Variance: LC-MS is sensitive but suffers from matrix effects and inconsistent ionization efficiency compared to unsaturated analogs, making absolute quantitation unreliable without isotopically labeled internal standards.

  • Structural Subtlety: Distinguishing the dihydro (saturated) form from the unsaturated impurity requires a technique that "sees" bond orders directly.

The Solution: Quantitative NMR (qNMR) is the superior method for establishing absolute purity. It provides a self-validating, primary ratio measurement that simultaneously confirms chemical structure (identity) and mass fraction (purity) without requiring a reference standard of the analyte itself.

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares the performance of qNMR against industry-standard alternatives for this specific lipid.

Feature1H qNMR (Recommended)HPLC-ELSD LC-MS/MS
Primary Detection Nuclear spin (Protons)Light scattering (Aerosol)Mass-to-charge ratio
Quantitation Basis Molar ratio (Direct)Power law (Log-Log)Ionization efficiency
Reference Standard Not Required (Use generic IS)Required (Must be identical)Required (Isotope labeled)
Structural ID High (Distinguishes dihydro)Low (Retention time only)High (Fragment analysis)
Precision (RSD) < 1.0%2.0 - 5.0%5.0 - 10.0%
"Dihydro" Validation Excellent (Visual absence of alkene signals)Poor (Co-elution likely)Good (Mass difference of +2 Da)

Technical Deep Dive: The NMR Advantage

Solvent System Engineering

Lipids are amphipathic. Using pure Chloroform (


) often results in broad, unresolved sugar signals due to aggregation and poor hydrogen bond solvation. Pure Methanol (

) dissolves the sugar but may precipitate the long C24 lignoceroyl tail.

The Validated Solvent System:


 (2:1 v/v) 
  • Mechanism: Chloroform solvates the hydrophobic tails (Lignoceric acid + Sphinganine), while Methanol disrupts the hydrogen network of the glucose headgroup, sharpening the anomeric proton signal.

  • Temperature: 298 K (Standard) or 313 K (to further sharpen line widths if aggregation is observed).

Diagnostic Spectral Regions (The "Fingerprint")

To validate N-Lignoceroyldihydro-glucocerebroside, you must confirm three regions and—crucially—confirm the absence of a fourth.

  • The Anomeric Proton (H-1''):

    • Location:

      
       4.15 – 4.25 ppm (Doublet, 
      
      
      
      Hz).
    • Significance: The coupling constant (

      
       Hz) confirms the 
      
      
      
      -glycosidic linkage. This peak is the primary handle for quantitation.
  • The "Silent" Region (Purity Check):

    • Location:

      
       5.30 – 5.80 ppm.
      
    • Significance: In standard Glucosylceramide, the sphingosine double bond (C4-C5) protons appear here. For N-Lignoceroyldihydro-glucocerebroside, this region must be essentially flat. Any peaks here indicate contamination with the unsaturated analog.

  • The Amide Proton (NH):

    • Location:

      
       7.2 – 7.6 ppm (Variable).
      
    • Significance: Confirms the ceramide linkage. Note: This proton is exchangeable; if

      
       is "wet" or acidic, this signal may broaden or disappear.
      
  • Terminal Methyls:

    • Location:

      
       0.88 ppm (Triplet).
      
    • Integration: Must integrate to 6H (3H from Lignoceric acid + 3H from Sphinganine base).

Experimental Protocol: Self-Validating qNMR Workflow

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of N-Lignoceroyldihydro-glucocerebroside (

    
     mg) into a clean vial.
    
  • Internal Standard (IS): Add an exact amount of 1,3,5-Trimethoxybenzene (TMB) .

    • Why TMB? It is non-hygroscopic, stable, and its singlet (

      
       6.1 ppm) falls in a clear window between the sugar and aromatic regions.
      
    • Target Ratio: 1:1 molar ratio (approx. 2-3 mg TMB).

  • Solvation: Add 0.7 mL of

    
     (2:1). Vortex until solution is perfectly clear. Transfer to 5mm NMR tube.
    
Phase 2: Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long d1).

  • Relaxation Delay (d1): 20 seconds .

    • Reasoning: Lipids have long

      
       relaxation times. To achieve 99.9% magnetization recovery (
      
      
      
      ), a long delay is non-negotiable for quantitative accuracy.
  • Scans (NS): 64 (provides S/N > 250:1 for the anomeric peak).

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing & Calculation
  • Phasing: Manual phasing is required. Autophasing often fails on the broad methylene envelope.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure flat integration baselines.

  • Integration:

    • Integrate IS Singlet (Set to calibrated value).

    • Integrate Anomeric Doublet (

      
       4.2 ppm).
      
    • Check: Integrate Terminal Methyls (

      
       0.88 ppm). Ratio of Anomeric:Methyls should be 1:6.
      

Purity Equation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=3 for TMB singlet; Sample=1 for Anomeric H)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Visualization: Purity Decision Logic

PurityLogic Start Start: Acquire 1H NMR (CDCl3:CD3OD 2:1) CheckRegion1 Check Region 5.3 - 5.8 ppm (Vinyl Protons) Start->CheckRegion1 Decision1 Peaks Present? CheckRegion1->Decision1 Yes Yes Decision1->Yes > 0.5% Area No No Decision1->No < LOD Fail1 FAIL: Unsaturated Impurity (Glucosylceramide contamination) Pass1 PASS: Saturated Base Confirmed (Dihydro- structure validated) CheckRegion2 Check Anomeric Signal (4.1 - 4.3 ppm) Pass1->CheckRegion2 Decision2 Doublet, J ~ 8Hz? CheckRegion2->Decision2 Decision2->Yes Clean Doublet Decision2->No Singlet/Complex Fail2 FAIL: Wrong Stereochemistry (Alpha-anomer or hydrolysis) Pass2 PASS: Beta-Glucoside Confirmed Calc Calculate Purity via qNMR Eq Pass2->Calc Yes->Fail1 Yes->Pass2 No->Pass1 No->Fail2

Figure 1: Logic flow for validating the structural integrity and purity of N-Lignoceroyldihydro-glucocerebroside via NMR.

References

  • Burton, A. et al. (2016). Quantitative NMR spectroscopy (qNMR) for the analysis of lipids and lipid standards. Analytical Chemistry.[1][2][3][4][5][6] [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [Link]

  • Schoenfelder, J., et al. (2023). Head-to-Head Comparison of HPLC vs NMR for Carbohydrate Analysis. ResearchGate. [Link]

  • Vertex AI Search. (2025). NMR solvent system for glucosylceramide analysis. [Retrieved via Grounding Tool].

Sources

Cross-Validation of ELISA vs. LC-MS/MS for Glucocerebroside Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and cross-validation framework for detecting Glucocerebroside (GlcCer) and its deacylated biomarker, Glucosylsphingosine (Lyso-Gb1). It is designed for researchers requiring validation between high-throughput immunoassays and the analytical gold standard, Mass Spectrometry.

Executive Summary: The Lipidomic Challenge

Glucocerebroside (Glucosylceramide, GlcCer) is a primary sphingolipid intermediate and the accumulation substrate in Gaucher Disease (GD) and GBA1-associated Parkinson’s Disease .

While LC-MS/MS is the definitive quantitative method due to its ability to resolve structural isomers (GlcCer vs. GalCer) and fatty acid chain lengths, Competitive ELISA remains a sought-after alternative for high-throughput screening. However, the lipophilic nature of GlcCer and its stereochemical similarity to Galactosylceramide (GalCer) creates a high risk of false positives in antibody-based assays.

This guide details the protocols to cross-validate these methods, emphasizing why Lyso-Gb1 (Glucosylsphingosine) has emerged as the superior plasma biomarker and how to correlate ELISA data with Mass Spec verification.

Biological Context & Signaling Pathway

Deficiencies in the lysosomal enzyme


-glucocerebrosidase (GCase), encoded by GBA1, lead to the accumulation of GlcCer.[1][2][3][4] This accumulation triggers macrophage activation (Gaucher cells) and neuroinflammation.
Figure 1: Glucocerebroside Accumulation Pathway

GBA_Pathway Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Synthesis UDP_Glc UDP-Glucose UDP_Glc->GlcCer GCS Glucosylceramide Synthase (UGCG) GCS->GlcCer Catalyzes GlcCer->Ceramide Hydrolysis (Normal) LysoGb1 Glucosylsphingosine (Lyso-Gb1) (Pathogenic Biomarker) GlcCer->LysoGb1 Deacylation (Acid Ceramidase) Lysosome Lysosomal Accumulation GlcCer->Lysosome Accumulates GalCer Galactosylceramide (GalCer) (Stereoisomer) GCase Beta-Glucocerebrosidase (GBA1) GCase->Ceramide Catalyzes GCase->GlcCer  GBA1 Mutation (Block)

Caption: The metabolic blockage in GBA1 deficiency leads to GlcCer accumulation and conversion to the toxic Lyso-Gb1.[1][3] Note the stereoisomeric relationship with GalCer, a key analytical interferent.

Method A: LC-MS/MS (The Gold Standard)

Principle: Liquid Chromatography-Tandem Mass Spectrometry uses physical separation (HILIC or Reverse Phase) followed by mass analysis. Crucially, it must separate GlcCer from its isomer GalCer, which has identical mass.

Core Protocol: HILIC-MS/MS
  • Target: GlcCer isoforms (C16:0, C18:0, C24:1) and Lyso-Gb1.[3][5]

  • Sample: Plasma (50 µL) or Dried Blood Spots (DBS).[6]

  • Internal Standard (IS): C17-GlcCer or

    
    C
    
    
    
    -GlcCer (Must be structurally identical but mass-shifted).

Step-by-Step Workflow:

  • Protein Precipitation: Add 200 µL Methanol/Acetonitrile (1:1) containing IS to 50 µL plasma.[6][7] Vortex and centrifuge at 13,000 x g for 10 min.

  • Supernatant Transfer: Move supernatant to a glass vial (plastic can absorb lipids).

  • LC Separation (Critical):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) silica column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC).

    • Mobile Phase: A: Ammonium Formate (5mM) in Water; B: Acetonitrile.

    • Gradient: 95% B to 80% B over 10 mins. Note: This gradient is required to separate the GlcCer peak from the GalCer peak.

  • MS/MS Detection:

    • Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode.

    • Transitions:

      • C16-GlcCer: m/z 700.6

        
         264.3 (Sphingosine backbone).
        
      • Lyso-Gb1: m/z 462.3

        
         282.3.
        

Pros: Absolute specificity (if chromatographic separation is optimized); quantifies individual chain lengths. Cons: High capital cost; requires expert operation.

Method B: Competitive ELISA (The Screening Tool)

Principle: Since GlcCer is a small lipid (hapten), it cannot support a "sandwich" ELISA. Instead, a Competitive Inhibition format is used. The plate is coated with synthetic GlcCer. The sample (containing free GlcCer) is pre-incubated with a primary anti-GlcCer antibody. This mixture is added to the plate. Free GlcCer inhibits antibody binding to the plate.

Step-by-Step Workflow:

  • Coating: Dissolve GlcCer in Ethanol/Methanol. Evaporate onto high-binding microplate wells (polyvinyl chloride or specialized lipid-binding plates) overnight. Block with 1% BSA.

  • Competition Step:

    • Tube A: Mix Patient Plasma (diluted 1:10) + Anti-GlcCer Antibody (e.g., Rabbit Polyclonal).

    • Tube B: Mix Standards (known GlcCer conc.) + Anti-GlcCer Antibody.

    • Incubate for 1 hour at RT to reach equilibrium.

  • Transfer: Add mixtures to the GlcCer-coated plate. Incubate 1 hour.

  • Detection: Wash 3x with PBS-T. Add HRP-conjugated Goat Anti-Rabbit secondary antibody.

  • Readout: Add TMB substrate. Stop with H2SO4. Measure OD450.

    • Result: Signal is inversely proportional to GlcCer concentration.

Pros: Low cost; high throughput; no complex instrumentation. Cons: High Cross-Reactivity. Most antibodies cross-react with GalCer (often present in CNS samples). "Sticky" serum lipids cause high background (matrix effects).

Cross-Validation Protocol

To validate an ELISA kit for research use, you must benchmark it against the LC-MS/MS method using the Bland-Altman approach.

Experimental Design
  • Sample Set: Select

    
     samples (10 Healthy, 15 Gaucher Naïve, 15 Gaucher Treated).
    
  • Split Aliquots: Divide each sample into two aliquots. Thaw only once.

  • Run Parallel Assays: Analyze Aliquot A by ELISA and Aliquot B by LC-MS/MS on the same day.

Data Analysis Steps
  • Correlation Plot: Plot ELISA (y-axis) vs. MS (x-axis). Calculate Pearson’s

    
    .[5]
    
    • Acceptance Criteria:

      
      .[2]
      
  • Bland-Altman Plot:

    • X-axis: Average of (ELISA + MS) / 2.

    • Y-axis: Difference (ELISA - MS).

    • Goal: Identify if ELISA systematically overestimates (likely due to GalCer cross-reactivity) or underestimates.

  • Linearity Check: Spike healthy plasma with increasing amounts of C16-GlcCer standard (0, 10, 50, 100, 500 ng/mL). Measure recovery in both methods.

Figure 2: Cross-Validation Logic Workflow

Validation_Workflow Sample Biological Sample (Plasma/Tissue) Split Split Aliquot Sample->Split Extract_MS LLE / Protein Precip (Add Internal Std) Split->Extract_MS Dilute Dilution (1:10 - 1:100) Split->Dilute HILIC HILIC Separation (GlcCer vs GalCer) Extract_MS->HILIC MS_Det MS/MS Detection (MRM Mode) HILIC->MS_Det Data_Corr Data Correlation (Pearson r) MS_Det->Data_Corr Compete Competitive Incubation (w/ Anti-GlcCer Ab) Dilute->Compete ELISA_Det OD450 Measurement (Inverse Signal) Compete->ELISA_Det ELISA_Det->Data_Corr Bland_Alt Bland-Altman Analysis (Bias Detection) Data_Corr->Bland_Alt Decision Validation Decision Bland_Alt->Decision

Caption: Workflow for parallel processing of samples to validate ELISA accuracy against the MS gold standard.

Performance Comparison Matrix

FeatureLC-MS/MS (Gold Standard) Competitive ELISA
Specificity High. Distinguishes GlcCer from GalCer and specific chain lengths (C16 vs C24).Low to Moderate. Often cross-reacts with GalCer and Lactosylceramide.
Sensitivity (LOD) High (~1-5 ng/mL). Capable of detecting trace Lyso-Gb1.Moderate (~50-100 ng/mL). Limited by antibody affinity and matrix background.
Dynamic Range Linear over 3-4 orders of magnitude.Sigmoidal (narrower linear range).
Throughput Low (10-15 mins per sample).High (90 samples in <4 hours).
Primary Utility Confirmation. Clinical diagnosis, biomarker quantification (Lyso-Gb1).[1][3][8]Screening. Rough estimation of total GlcCer load in cell culture.

Critical Scientific Insight: The "Lyso-Gb1" Pivot

For drug development professionals focusing on Gaucher Disease , measuring GlcCer (Gb1) is often insufficient because GlcCer levels in plasma overlap significantly between mild patients and healthy controls.

The Superior Biomarker: Glucosylsphingosine (Lyso-Gb1) .[1][3]

  • Why: Lyso-Gb1 is the deacylated form of GlcCer.[5][8] It is elevated 200-500 fold in Gaucher patients, whereas GlcCer is only elevated 2-5 fold.

  • Detection: Lyso-Gb1 cannot be reliably detected by standard GlcCer ELISAs. It requires LC-MS/MS or a specific anti-Lyso-Gb1 antibody (rare).

  • Recommendation: If your goal is to monitor therapeutic efficacy (e.g., Substrate Reduction Therapy), LC-MS/MS measurement of Lyso-Gb1 is mandatory . Use ELISA only for cellular models where total GlcCer accumulation is massive and gross changes are expected.

References

  • Fuller, M., et al. (2015). "A Novel Approach for Quantitation of Glucosylceramide in Human Dried Blood Spot Using LC–MS/MS." Bioanalysis. Link

  • Rolfs, A., et al. (2013). "Glucosylsphingosine is a highly sensitive and specific biomarker for primary diagnostic and follow-up monitoring in Gaucher disease in a non-Jewish, Caucasian cohort of easy to miss Gaucher patients." PLoS One. Link

  • Groener, J. E., et al. (2008). "HPLC-fluorescence method for the quantification of glucosylceramide in plasma." Clinical Chemistry. Link

  • Reed, M., et al. (2019). "Lipid Antigen Presentation by CD1b and CD1d in Lysosomal Storage Disease Patients." Frontiers in Immunology. Link

  • Spieker, E., et al. (2025).[2] "Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat." Journal of Chromatography B. Link

Sources

Technical Guide: Differential Analysis of C24:0 and C24:1 Glucocerebrosides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biological Imperative

The precise differentiation of N-lignoceroyl-glucosylceramide (C24:0 GlcCer) and N-nervonoyl-glucosylceramide (C24:1 GlcCer) is not merely an analytical exercise; it is a critical requirement for translational lipidomics.

While both species accumulate in lysosomal storage disorders like Gaucher disease , their ratio serves as a potent biomarker in metabolic syndrome. Recent clinical data indicates that while C24:0 species are often benign or protective, C24:1 species correlate with cardiovascular risk and insulin resistance [1].[1]

This guide addresses the two primary analytical challenges:

  • Isobaric Interference: Distinguishing GlcCer from its stereoisomer Galactosylceramide (GalCer).

  • Isotopic Overlap: Resolving the 2.016 Da mass difference between the saturated (C24:0) and monounsaturated (C24:1) forms, particularly when the M+2 isotope of the unsaturated species interferes with the saturated target.

Structural & Mass Analysis[1][3]

Understanding the substrate is the first step to accurate detection.

AnalyteCommon NameFormulaPrecursor Ion [M+H]+Product Ion (Sphingoid Base)
GlcCer d18:1/24:0 Lignoceric GlcCerC48H93NO8812.68 264.3
GlcCer d18:1/24:1 Nervonic GlcCerC48H91NO8810.66 264.3

Note: The primary difference is the double bond at C15 of the fatty acyl chain in C24:1.

The Isotopic Challenge (The "M+2" Problem)

In chromatographic modes where these two lipids co-elute (e.g., HILIC), the M+2 isotope of C24:1 (approx. mass 812.67) falls directly into the isolation window of C24:0 (mass 812.68). Without chromatographic separation or mathematical correction, high levels of C24:1 will falsely inflate C24:0 quantification.

Comparative Methodologies

We evaluate three distinct workflows. The choice depends on whether your priority is throughput (Clinical) or absolute structural certainty (Discovery).

Method A: HILIC-MS/MS (The Gold Standard for Specificity)

Best for: Distinguishing GlcCer from GalCer.

Hydrophilic Interaction Liquid Chromatography (HILIC) separates lipids based on their polar headgroups.

  • Pros: Baseline separation of GlcCer and GalCer (critical for brain/neural tissue analysis).

  • Cons: Co-elution of C24:0 and C24:1 isoforms.

  • Mitigation: Requires high-resolution MS (HRMS) or mathematical de-isotoping to handle the C24:1 M+2 interference on C24:0.

Method B: Reversed-Phase (C18)-MS/MS

Best for: Separating Fatty Acyl Chains (C24:0 vs C24:1).

C18 columns separate based on hydrophobicity. The "kink" in the C24:1 double bond reduces hydrophobicity, causing it to elute earlier than C24:0.

  • Pros: Chromatographic resolution of C24:0 and C24:1 eliminates isotopic interference.

  • Cons: GlcCer and GalCer often co-elute.

  • Verdict: Use only if you are certain your matrix contains negligible GalCer (e.g., plasma is mostly GlcCer; CSF is mixed).

Method C: Differential Mobility Spectrometry (DMS)

Best for: Total Resolution.

DMS (e.g., SelexION) acts as a gas-phase filter prior to the MS inlet.

  • Pros: Can separate GlcCer/GalCer AND C24:0/C24:1 without extensive LC gradients.

  • Cons: Lower sensitivity (signal loss during filtering).

Validated Experimental Protocol

This protocol utilizes a Hybrid Approach : HILIC chromatography for headgroup specificity, coupled with optimized MRM transitions.

Phase 1: Sample Preparation (Modified Bligh-Dyer)

Trustworthiness Check: This method prevents phase inversion common in high-salt buffers.

  • Aliquot: 50 µL Plasma or Tissue Homogenate.

  • Spike: Add 10 µL Internal Standard (C12:0 GlcCer or deuterated d18:1/C24:0 GlcCer).

  • Extract: Add 750 µL Chloroform:Methanol (1:2 v/v). Vortex 30s.

  • Phase Break: Add 250 µL Chloroform + 250 µL Water.

  • Centrifuge: 3000 x g for 5 mins.

  • Collection: Transfer the lower organic phase to a fresh vial. Dry under N2 gas.

  • Reconstitution: Dissolve in 100 µL Mobile Phase A/B (50:50).

Phase 2: LC-MS/MS Parameters[1][4]

Chromatography (HILIC Mode)

  • Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate (pH 8).

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate (pH 8).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 100% A (Equilibration)

    • 1-5 min: Ramp to 85% A

    • 5-7 min: Ramp to 50% A (Wash)

    • 7.1 min: Return to 100% A

Mass Spectrometry (Triple Quadrupole)

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Collision Energy (CE): 35-40 eV (Optimized for m/z 264.3 fragment).

Target AnalyteQ1 Mass (Da)Q3 Mass (Da)Dwell (ms)Collision Energy (V)
C24:1 GlcCer 810.7264.35038
C24:0 GlcCer 812.7264.35038
IS (C12 GlcCer) 644.5264.32035

Visualizing the Workflow

The following diagram illustrates the critical decision points in the analytical workflow, specifically highlighting where interference occurs and how it is resolved.

GlcCer_Analysis Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Chloroform/MeOH) Sample->Extraction Decision Select Chromatography Extraction->Decision HILIC HILIC Column (Separates Glc vs Gal) Decision->HILIC Target: Isomer Specificity C18 Reverse Phase C18 (Separates C24:0 vs C24:1) Decision->C18 Target: Fatty Acid Specificity MS_Detection MS/MS Detection (MRM Mode) HILIC->MS_Detection C18->MS_Detection Result_HILIC Outcome: Accurate GlcCer ID Risk: Isotopic Overlap MS_Detection->Result_HILIC If HILIC used Result_C18 Outcome: Accurate C24:0/1 Quant Risk: GalCer Interference MS_Detection->Result_C18 If C18 used

Figure 1: Decision matrix for chromatographic selection based on analytical priority (Headgroup vs. Fatty Acid chain).

Fragmentation Pathway[1]

To ensure you are tracking the correct species, understanding the collision-induced dissociation (CID) is vital. The cleavage of the glycosidic bond is the primary fragmentation event.

Fragmentation Precursor Precursor Ion [M+H]+ C24:1 (m/z 810.7) Transition Collision Cell (CID 38eV) Precursor->Transition Product Product Ion Sphingosine (d18:1) (m/z 264.3) Transition->Product Primary Signal NeutralLoss Neutral Loss N-nervonoyl-glucose (Fatty Acid + Sugar) Transition->NeutralLoss

Figure 2: CID fragmentation pathway for C24:1 GlcCer. The m/z 264.3 ion is the universal sphingoid base fragment used for quantitation.

Data Interpretation & Troubleshooting

Calculating the Isotopic Correction (For HILIC Methods)

If you use HILIC (where C24:0 and C24:1 co-elute), you must correct the C24:0 signal.



  • K is the empirical ratio of the M+2 isotope of C24:1 relative to its monoisotopic peak.

  • Protocol: Inject a pure C24:1 standard. Measure the signal at 810.7 and 812.7. Calculate

    
    . Typically, 
    
    
    
    depending on resolution.
Reference List
  • Havlenova, T. et al. (2023). LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Ceramide and Hexosylceramide Screen.[2] Waters Corporation Application Note. Link

  • Basu, S. & Dinda, M. (2022). Sphingolipids and metabolic disease: Will the real killer please stand up? Journal of Lipid Research.[3] Link

  • Baker, P.R.S. et al. (2018). DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides. Journal of Lipid Research. Link

Sources

A Senior Application Scientist's Guide to Quality Control for N-Lignoceroyldihydro-glucocerebroside Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of essential quality control (QC) parameters and analytical methodologies for N-Lignoceroyldihydro-glucocerebroside, a critical substrate in assays for glucocerebrosidase (GCase) activity. The integrity of GCase research, particularly in the context of Gaucher disease and its links to synucleinopathies like Parkinson's disease, is fundamentally dependent on the quality of the substrates used.[1][2] This document moves beyond simple protocol listings to explain the causality behind our recommended QC workflows, ensuring that your experimental systems are robust, reproducible, and self-validating.

The Imperative for Substrate Quality in GCase Assays

N-Lignoceroyldihydro-glucocerebroside (C24:0-dihydro-GlcCer) is a specific molecular species of glucosylceramide, the natural substrate for the lysosomal enzyme glucocerebrosidase (GCase).[3] A deficiency in GCase leads to the accumulation of glucosylceramides, the pathological hallmark of Gaucher disease.[4][5] Therefore, assays measuring GCase activity are paramount for diagnostics, drug screening, and therapeutic development.[6][7]

The central axiom of these investigations is that any observed enzymatic activity—or lack thereof—is a true reflection of the enzyme's function, not an artifact of a compromised substrate. Impurities, incorrect stereochemistry, or degradation of the N-Lignoceroyldihydro-glucocerebroside can lead to erroneous kinetic calculations, false positives/negatives in screening campaigns, and a fundamental misinterpretation of the biological system. This guide establishes a multi-tiered QC strategy to mitigate these risks.

Core Quality Control Parameters: A Multi-Method Approach

No single analytical technique is sufficient to fully characterize a complex lipid like N-Lignoceroyldihydro-glucocerebroside. A robust QC pipeline integrates multiple orthogonal methods to build confidence in the material's identity, purity, concentration, and stability.

QC_Workflow cluster_0 Tier 1: Identity & Structure cluster_1 Tier 2: Purity & Quantification cluster_2 Tier 3: Functional Validation ms Mass Spectrometry (MS) Confirm Molecular Weight & Fragmentation nmr NMR Spectroscopy (Optional) Definitive Structure ms->nmr For Reference Standard hplc HPLC-CAD/ELSD Quantitative Purity, Isomer Separation ms->hplc Assess Purity hptlc HPTLC Qualitative Purity, Lipid Class Impurities hplc->hptlc Orthogonal Check enzyme_assay GCase Enzyme Assay Kinetic Parameter Confirmation (Km, Vmax) hptlc->enzyme_assay Final Performance Test end Lot Released for Use enzyme_assay->end start New Substrate Lot start->ms Primary ID

Caption: A multi-tiered workflow for substrate QC.

Tier 1: Identity and Structural Confirmation

The first and most critical step is to confirm that the molecule is indeed N-Lignoceroyldihydro-glucocerebroside.

  • Mass Spectrometry (MS): This is the cornerstone of identity confirmation. High-resolution MS provides an accurate mass measurement to confirm the elemental composition. Tandem MS (MS/MS) is then used to fragment the molecule, yielding a characteristic pattern that confirms the connectivity of the lignoceroyl chain, the dihydrosphingosine base, and the glucose headgroup. This technique is exceptionally sensitive and specific.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine QC method due to the larger material requirement, ¹H and ¹³C NMR are the gold standard for the initial structural elucidation of a primary reference standard. It provides unambiguous confirmation of the stereochemistry and atom-to-atom connectivity.

Tier 2: Purity and Quantification

Purity assessment determines the percentage of the material that is the target analyte and identifies potential contaminants.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), is the preferred method for quantitative purity analysis. It can separate the target lipid from closely related species, such as isomers or lipids with different acyl chain lengths (e.g., C22:0, C26:0). An extensively evaluated HPLC-MS/MS method can achieve limits of quantification in the low nanomolar range.[1][8]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a rapid, cost-effective, and high-throughput method for visualizing lipid purity.[9] It excels at separating different lipid classes and can quickly reveal non-lipid contaminants or baseline impurities that might be missed by a targeted HPLC method.[10] While historically qualitative, modern HPTLC with densitometry allows for quantitative analysis.[11]

Tier 3: Functional Validation

The ultimate quality control test is performance-based. A new lot of substrate must perform comparably to a previously validated reference lot in a standardized GCase enzyme assay. This step ensures that no subtle structural changes or minor impurities, potentially missed by physicochemical analyses, are impacting biological activity. Key metrics for comparison are the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ).[12][13]

Comparative Analysis of Analytical Methods for QC

The choice of analytical method depends on the specific QC question being asked. The following table compares the primary techniques.

Parameter Mass Spectrometry (MS/MS) High-Performance Liquid Chromatography (HPLC) High-Performance Thin-Layer Chromatography (HPTLC)
Primary Use Identity Confirmation, Structural ElucidationQuantitative Purity, Isomer Separation, QuantificationQualitative Purity Screening, Lipid Class Separation
Strengths - Unmatched specificity and sensitivity- Provides structural fingerprint- Can identify unknown impurities- Highly quantitative and reproducible- Excellent separation of related species- Amenable to automation- High throughput and low cost- Simple sample preparation- Good for visualizing gross impurities
Limitations - Quantification requires stable isotope-labeled internal standards[14]- Can suffer from ion suppression- Requires method development for each analyte- Some detectors have non-linear responses- Lower resolution than HPLC- Quantification is less precise than HPLC
References [8][1][15][16][9][11][17]

Standardized Experimental Protocols

Trustworthiness in science is built on detailed, reproducible methods. The following protocols represent self-validating systems for assessing substrate quality.

Protocol 1: Purity Assessment by HPTLC

This protocol is designed for the rapid screening of N-Lignoceroyldihydro-glucocerebroside purity.

  • Sample Preparation: Dissolve the substrate in chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.

  • Plate Application: Using a capillary tube or automated applicator, spot 1-5 µL of the sample onto a silica gel 60 HPTLC plate. Spot a previously validated reference lot alongside the new lot.

  • Chromatogram Development: Place the plate in a developing chamber containing a mobile phase suitable for neutral glycosphingolipids, such as chloroform/methanol/0.2% aqueous CaCl₂ (60:40:9, v/v/v).[9] Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

  • Visualization: Remove the plate and dry it thoroughly. Visualize the lipid spots by spraying with a carbohydrate-specific reagent like orcinol–sulfuric acid and heating.[11]

  • Analysis: The primary spot of the new lot should have the same retention factor (Rƒ) as the reference standard. The absence of significant secondary spots indicates high purity with respect to other lipid classes.

Protocol 2: Functional Validation via GCase Kinetic Assay

This protocol determines if the substrate performs appropriately in a functional assay. It utilizes the natural substrate coupled to a sensitive fluorescent reporting system.[3]

GCase_Assay sub N-Lignoceroyl- dihydro-glucocerebroside gcase GCase Enzyme sub->gcase Hydrolysis prod1 Ceramide gcase->prod1 prod2 Glucose gcase->prod2 go Glucose Oxidase prod2->go Oxidation h2o2 H₂O₂ go->h2o2 hrp Horseradish Peroxidase (HRP) h2o2->hrp ar_ox Resorufin (fluorescent) hrp->ar_ox Detection at λex/em ar_red Amplex Red (non-fluorescent) ar_red->hrp

Caption: Principle of the GCase assay using a coupled enzymatic system.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 60 mM phosphate-citrate buffer (pH 6.0) containing 0.15% Triton X-100 and 0.125% sodium taurocholate.[18]

    • Substrate Stock: Prepare serial dilutions of N-Lignoceroyldihydro-glucocerebroside in the assay buffer. Concentrations should span a range from 0.1x to 10x the expected Kₘ.

    • Enzyme Solution: Dilute recombinant GCase in the assay buffer to a fixed working concentration.

    • Detection Mix: Prepare a solution containing glucose oxidase, horseradish peroxidase (HRP), and Amplex Red reagent according to the manufacturer's instructions.[3]

  • Assay Procedure:

    • In a 96-well black plate, add 20 µL of each substrate dilution in triplicate.

    • Initiate the reaction by adding 20 µL of the GCase enzyme solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Signal Detection:

    • Stop the GCase reaction and initiate detection by adding 40 µL of the Detection Mix to each well.

    • Incubate for an additional 15-30 minutes at 37°C, protected from light.

    • Read the fluorescence on a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • Data Analysis:

    • Convert fluorescence units to the concentration of glucose produced using a glucose standard curve.

    • Plot the reaction velocity (µmol/min/mg enzyme) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

    • Compare the derived kinetic parameters to those obtained using a qualified reference lot. The values should be within ±20% to pass QC.

Conclusion

A rigorous, multi-faceted quality control program is not an impediment to research but a prerequisite for it. By integrating physicochemical methods like MS and HPLC with functional enzymatic assays, researchers can ensure the validity of their results and accelerate the development of therapies for devastating disorders like Gaucher disease. The protocols and comparative data presented in this guide provide a framework for establishing a self-validating system that upholds the highest standards of scientific integrity.

References

  • Motabar, O., et al. (2012). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Analytical and Bioanalytical Chemistry, 402(2), 731–739. [Link]

  • Taki, T., et al. (1994). Blotting of glycolipids and phospholipids from a high-performance thin-layer chromatogram to a polyvinylidene difluoride membrane. Analytical Biochemistry, 223(2), 232-238. [Link]

  • Pattnaik, S., et al. (2016). Enzymatic activity assays for glucocerebrosidase.
  • Ghisa, V., et al. (2024). Lysosomal GCase (glucocerebrosidase) activity assay V.1. protocols.io. [Link]

  • Labcorp. Gaucher Disease Enzyme Analysis (Glucocerebrosidase). Labcorp Women's Health. [Link]

  • Ghisa, V., et al. (2024). Lysosomal GCase (glucocerebrosidase) activity assay. protocols.io. [Link]

  • Ariga, T., et al. (2010). Ganglioside Analysis by High-Performance Thin-Layer Chromatography. ResearchGate. [Link]

  • Irwin, L. N., & Irwin, C. C. (1999). High performance thin-layer chromatography (HPTLC) of oxidized glycosphingolipids. ResearchGate. [Link]

  • Rupasinghe, S. K., & Apon, A. D. (2022). Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. Marine Drugs, 20(9), 555. [Link]

  • University of Georgia. Glycolipids. CCRC Analytical Services. [Link]

  • Southall, N., et al. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. Proceedings of the National Academy of Sciences, 121(42), e2406009121. [Link]

  • Southall, N., et al. (2024). High-throughput screening for small-molecule stabilizers of misfolded glucocerebrosidase in Gaucher disease and Parkinson's disease. PubMed. [Link]

  • Hayashi, Y., et al. (2021). Assay of glucocerebrosidases using high-performance liquid chromatography and fluorescent substrates. Glycoscience Protocols (GlycoPODv2). [Link]

  • Scala. Stabilizing glucocerebrosidase (GCase) for Gaucher disease gene therapy. Scala. [Link]

  • Meivar-Levy, I., et al. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. Biochemical Journal, 303(Pt 2), 377–382. [Link]

  • Hims, M. M., et al. (2024). Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. Journal of Proteome Research. [Link]

  • Lavoie, J., et al. (2020). Identification of a Reliable Biomarker Profile for the Diagnosis of Gaucher Disease Type 1 Patients Using a Mass Spectrometry-Based Metabolomic Approach. International Journal of Molecular Sciences, 21(21), 7869. [Link]

  • Astex Pharmaceuticals. β-GLUCOCEREBROSIDASE. Astex Pharmaceuticals. [Link]

  • Meivar-Levy, I., et al. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. PubMed. [Link]

  • Motabar, O., et al. (2012). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. ResearchGate. [Link]

  • Miao, S. C., et al. (1994). IDENTIFICATION OF GLU(340) AS THE ACTIVE-SITE NUCLEOPHILE IN HUMAN GLUCOCEREBROSIDASE BY USE OF ELECTROSPRAY TANDEM MASS-SPECTROMETRY. JOURNAL OF BIOLOGICAL CHEMISTRY, 269, 10975-10978. [Link]

  • Hims, M. M., et al. (2024). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients. ACS Publications. [Link]

  • Jiang, X., et al. (2017). Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease. Analytical Chemistry, 89(17), 9534–9542. [Link]

  • Zheng, W., et al. (2007). Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease. PNAS, 104(32), 13192–13197. [Link]

  • Li, K., et al. (2017). Stabilization of Glucocerebrosidase by Active Site Occupancy. ACS Chemical Biology, 12(7), 1895–1904. [Link]

  • Adanalı, Y., & Kara, M. (2018). Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase. Heliyon, 4(10), e00860. [Link]

  • Kim, Y., et al. (2024). Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson's disease with the GBA1 variant. Frontiers in Neurology, 15. [Link]

  • Van Patten, S. M., et al. (2018). A peptide-linked recombinant glucocerebrosidase for targeted neuronal delivery: Design, production, and assessment. PLOS ONE, 13(9), e0203526. [Link]

  • Srisailam, S., et al. (2021). Transient Production of Human β-Glucocerebrosidase With Mannosidic-Type N-Glycan Structure in Glycoengineered Nicotiana benthamiana Plants. Frontiers in Plant Science, 12. [Link]

  • Uccello, T. P., et al. (2020). Functional assessment of glucocerebrosidase modulator efficacy in primary patient-derived macrophages is essential for drug development and patient stratification. Journal of Personalized Medicine, 10(4), 237. [Link]

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A Comparative Guide to the Reproducibility of N-Lignoceroyldihydro-glucocerebroside Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of contemporary analytical methods for the quantification of N-Lignoceroyldihydro-glucocerebroside, a critical glucosylceramide (GlcCer) species. For researchers in metabolic diseases, neuroscience, and drug development, the ability to reproducibly and accurately measure this analyte is paramount. This document delves into the causality behind experimental choices, evaluates the self-validating systems of each protocol, and offers a clear-eyed view of their respective strengths and limitations.

The Analytical Imperative: Why Quantifying Glucosylceramides Matters

Glucosylceramides, including N-Lignoceroyldihydro-glucocerebroside, are not merely structural components of cell membranes; they are pivotal players in cellular signaling and metabolism. Their accumulation is the hallmark of Gaucher disease, the most common lysosomal storage disorder, resulting from a deficiency in the enzyme glucocerebrosidase (GCase).[1][2] Furthermore, mutations in the GCase gene (GBA1) represent the most significant genetic risk factor for Parkinson's disease, linking this lipid metabolic pathway to neurodegeneration.[3]

However, the analytical challenge is substantial. The sphingolipidome is characterized by a vast number of subspecies and isomers, making specific quantification difficult.[4][5] An ideal quantification method must navigate this complexity to deliver high reproducibility, accuracy, and sensitivity, forming the bedrock of reliable clinical and preclinical research.

Methodological Showdown: Mass Spectrometry vs. Enzyme-Based Assays

Two principal methodologies dominate the landscape of glucocerebroside quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzyme-based fluorometric assays. While both have their place, their underlying principles dictate their suitability for different research questions.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For definitive quantification, LC-MS/MS is the method of choice due to its unparalleled specificity, sensitivity, and dynamic range.[6][7] The technique physically separates the analyte from a complex mixture using liquid chromatography before detecting it with a mass spectrometer, providing two dimensions of specificity.

The Workflow Logic of LC-MS/MS

The process involves a meticulous sequence of steps designed to isolate and measure the target analyte with high precision.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, CSF, Cells) InternalStd Spike with Isotopically Labeled Internal Standard Sample->InternalStd Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) LC LC Separation (HILIC or RP) Extraction->LC Inject InternalStd->Extraction MS1 Ionization (ESI) & MS1 (Precursor Ion Scan) LC->MS1 MS2 MS/MS Fragmentation (Product Ion Scan) MS1->MS2 Detector Detection & Signal Acquisition MS2->Detector Quant Quantification (Peak Area Ratio to IS) Detector->Quant

Caption: High-level workflow for LC-MS/MS-based lipid quantification.

Crucial Choice: The Chromatography Column

The reproducibility of an LC-MS/MS method is heavily dependent on the chromatographic separation. For polar lipids like glucosylceramides, two primary options exist: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

cluster_RP Reversed-Phase (RP) Chromatography cluster_HILIC Hydrophilic Interaction (HILIC) Chromatography rp_principle Principle: Separation by Hydrophobicity rp_pro Pros: - Robust & Reproducible Peak Shapes - Faster Equilibration rp_con Cons: - Poor Retention of Polar Analytes hilic_principle Principle: Partitioning into a Water-Enriched Layer on a Polar Stationary Phase hilic_pro Pros: - Excellent Retention of Polar Analytes - Increased MS Sensitivity hilic_con Cons: - Longer Equilibration Times - Potential for Peak Tailing start Analyst Choice cluster_RP cluster_RP start->cluster_RP cluster_HILIC cluster_HILIC start->cluster_HILIC

Caption: Logic diagram comparing RP and HILIC chromatography for polar lipids.

  • Reversed-Phase (RP-LC): This is the workhorse of chromatography. While exceptionally robust, its nonpolar stationary phase offers poor retention for polar molecules like glucosylceramides, which may elute too early in the chromatogram for reliable quantification.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and is the preferred method for retaining and separating polar analytes.[8][9] It provides superior retention for glucosylceramides, leading to better separation from other matrix components and often enhanced signal intensity in the mass spectrometer.[9] However, HILIC methods require meticulous attention to column equilibration to ensure reproducible retention times.[10]

Validation and Reproducibility of LC-MS/MS Methods

A robust LC-MS/MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12] This process rigorously tests the method's performance.

Validation Parameter Description Typical Acceptance Criteria Significance for Reproducibility
Linearity (R²) The ability to elicit test results that are directly proportional to the analyte concentration.R² ≥ 0.995[13][14]Ensures consistent quantification across the entire measurement range.
Precision (%RSD) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Measured as repeatability (intra-assay) and intermediate precision (inter-assay).Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LLOQ)[15]This is the direct measure of reproducibility. Low %RSD indicates a highly reproducible method.
Accuracy (%DEV) The closeness of the mean test results to the true value.Percent Deviation (%DEV) within ±15% (±20% at LLOQ)[15]Ensures the method is not just precise, but also correct.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.Defines the lower boundary of the reliable measurement range.
Selectivity The ability to differentiate and quantify the analyte in the presence of other components, including isomers like galactosylceramide.[13][14]No significant interfering peaks at the analyte's retention time in blank samples.Critical for avoiding false positives and ensuring the measured signal is solely from the target analyte.

Studies validating LC-MS/MS methods for glucosylceramides consistently report excellent reproducibility, with inter-assay precision (%RSD) often below 15%.[13][14]

Experimental Protocol: LC-MS/MS Quantification
  • Sample Preparation: a. To 100 µL of plasma or cell lysate, add 10 µL of an internal standard solution (e.g., N-Lignoceroyldihydro-glucocerebroside-d4). The use of a stable, isotopically labeled internal standard is critical as it co-extracts and co-ionizes with the analyte, correcting for variations in sample recovery and matrix effects, thereby ensuring high reproducibility. b. Perform a liquid-liquid extraction by adding 600 µL of chloroform:methanol (2:1, v/v). Vortex vigorously for 2 minutes. c. Centrifuge at 14,000 x g for 10 minutes to separate the phases. d. Carefully transfer the lower organic phase to a new tube and dry under a stream of nitrogen. e. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water for HILIC).

  • HILIC-MS/MS Conditions: a. Column: A HILIC column (e.g., Silica, Amide phase; 2.1 x 100 mm, 1.7 µm). b. Mobile Phase A: 10 mM Ammonium Formate in Water. c. Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water. d. Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 minutes, hold for 2 min, then return to 95% B and re-equilibrate for 5 minutes. Causality: The long re-equilibration step is vital for HILIC to re-establish the aqueous layer on the stationary phase, which is essential for reproducible retention times.[10] e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL.

  • Mass Spectrometry Detection: a. Ionization Mode: Electrospray Ionization (ESI), Positive. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly specific detection method filters out chemical noise, ensuring only the target molecule is measured.

High-Throughput Alternative: Enzyme-Based Fluorometric Assays

These assays do not directly measure the endogenous lipid. Instead, they measure the activity of the GCase enzyme using a synthetic substrate that produces a fluorescent signal upon cleavage.[16][17] They are powerful tools for screening compound libraries to find GCase inhibitors or activators.[18]

The Principle of a Competitive Fluorometric Assay

To quantify the natural substrate, one can adapt this into a competitive assay. A known amount of GCase and a fluorogenic substrate are used. The sample containing the unknown amount of N-Lignoceroyldihydro-glucocerebroside is added, which competes with the synthetic substrate for the enzyme's active site. A higher concentration of the natural substrate results in a lower fluorescent signal.

Caption: Principle of a competitive enzyme assay for substrate quantification.

Validation and Reproducibility of Enzyme Assays

Reproducibility in high-throughput screens is often assessed using the Z-factor, a statistical measure of assay robustness.

  • Z-factor: An assay with a Z-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.[16] Assays using the natural substrate glucosylceramide coupled to a reporter system have demonstrated robust Z-factors of 0.75.[16]

While reproducible under controlled screening conditions, these assays have limitations for absolute quantification in biological samples:

  • Indirect Measurement: The assay measures enzyme activity, not the analyte itself.

  • Matrix Interference: Sample components can inhibit the enzyme or quench the fluorescent signal, leading to inaccurate results.

  • Substrate Specificity: The kinetics of the artificial substrate may not perfectly reflect the natural substrate's interaction with the enzyme.[16]

Experimental Protocol: Competitive Fluorometric Assay
  • Plate Setup: In a 96-well black plate, add assay buffer (e.g., 50 mM citrate/phosphate buffer, pH 5.9, with sodium taurocholate).

  • Sample/Standard Addition: Add standards of known N-Lignoceroyldihydro-glucocerebroside concentration or the unknown samples.

  • Enzyme Addition: Add a fixed, pre-determined concentration of recombinant GCase to all wells.

  • Initiate Reaction: Add a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) to all wells to a final concentration near its Km value.[18]

  • Incubation: Incubate at 37°C for 60 minutes.

  • Stop Reaction: Add a high pH stop solution (e.g., 1 M Glycine-NaOH, pH 10) to maximize the fluorescence of the product.[18]

  • Read Fluorescence: Measure the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 440 nm Em for 4-methylumbelliferone).

  • Quantification: Generate a standard curve by plotting the inverse of the fluorescence signal against the concentration of the N-Lignoceroyldihydro-glucocerebroside standards. Use this curve to determine the concentration in the unknown samples.

Head-to-Head Comparison and Final Recommendations

Feature LC-MS/MS (HILIC) Enzyme-Based Fluorometric Assay
Principle Direct, physical detection and quantification.Indirect, based on enzyme competition.
Specificity Very High (mass and retention time). Can distinguish isomers.Moderate. Prone to matrix interference.
Sensitivity Very High (low nM to pM range).[13][14]High, but limited by enzyme kinetics and background.
Reproducibility Excellent (Inter-assay %RSD typically <15%).Good for screening (Z-factor > 0.5).[16] Less reliable for absolute quantification in complex matrices.
Throughput Low to Medium (minutes per sample).Very High (can screen thousands of samples per day).
Primary Application Definitive, accurate quantification for clinical research, biomarker validation, and pharmacokinetic studies.High-throughput screening for enzyme modulators, initial activity assessments.
Concluding Remarks

For researchers requiring the highest level of confidence, accuracy, and reproducibility in the quantification of N-Lignoceroyldihydro-glucocerebroside, LC-MS/MS is the unequivocal choice . Its ability to directly measure the analyte, correct for experimental variability using internal standards, and distinguish it from closely related isomers provides a self-validating system that generates trustworthy data. The choice between HILIC and RP chromatography will depend on the specific needs for retaining highly polar species, with HILIC being generally superior for this class of compounds despite requiring more rigorous method development.[19]

Enzyme-based assays serve a different but equally important purpose. They are indispensable tools for high-throughput discovery, enabling the rapid screening of thousands of potential therapeutic compounds.[16][18] While their reproducibility in a screening context is high (as measured by Z-factor), they are not a substitute for mass spectrometry when precise and accurate absolute quantification in complex biological samples is the goal.

Ultimately, the selection of a quantification method must be aligned with the research question. For validating a biomarker or conducting clinical trials, the rigor of LC-MS/MS is necessary. For casting a wide net in search of new drug candidates, the speed and scale of fluorometric assays are ideal.

References

  • Merrill Jr, A. H. (2017). Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(8), 768-771. [Link]

  • Coutry, S., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry, 95(41), 15263–15272. [Link]

  • Shukla, A. K., et al. (2013). A high throughput glucocerebrosidase assay using the natural substrate glucosylceramide. Assay and Drug Development Technologies, 11(4), 238-246. [Link]

  • Coutry, S., et al. (2023). Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. Analytical Chemistry. [Link]

  • Merrill Jr, A. H. (2017). Opinion article on lipidomics: Inherent challenges of lipidomic analysis of sphingolipids. PubMed. [Link]

  • Mazzitelli, M., et al. (2024). Critical Evaluation of Sphingolipids Detection by MALDI-MSI. bioRxiv. [Link]

  • Labcorp. Gaucher Disease Enzyme Analysis (Glucocerebrosidase). Labcorp Women's Health. [Link]

  • lipidomicstandards.org. Method Validation. lipidomicstandards.org. [Link]

  • Zheng, W., et al. (2007). Three classes of glucocerebrosidase inhibitors identified by quantitative high-throughput screening are chaperone leads for Gaucher disease. Proceedings of the National Academy of Sciences, 104(32), 13192-13197. [Link]

  • Chan, C. C., et al. (Eds.). (2006). Handbook of Analytical Validation. Routledge. [Link]

  • BONES, J., et al. (2010). Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms for the Analysis of N-linked Glycans. Journal of Proteome Research, 9(7), 3494-3506. [Link]

  • Chen, Y.-C., et al. (2024). Comparative analysis of methods for measuring glucocerebrosidase enzyme activity in patients with Parkinson's disease with the GBA1 variant. Frontiers in Neurology, 15. [Link]

  • Hughes, H., et al. (2016). Enzymatic activity assays for glucocerebrosidase.
  • Waters Corporation. (2016). Behind the Science, episode 3: HILIC vs. reversed-phase. YouTube. [Link]

  • Mack, A. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]

  • Krenkova, J., et al. (2018). Comparison of hydrophilic-interaction, reversed-phase and porous graphitic carbon chromatography for glycan analysis. ResearchGate. [Link]

  • U.S. Food & Drug Administration. (n.d.). A Standard Test Method for Lipid Quantitation in Liposomal Formulations. FDA. [Link]

  • Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC International, 27(9), 484-490. [Link]

  • Kazi, M., et al. (2016). Rapid Quantification and Validation of Lipid Concentrations within Liposomes. Pharmaceutics, 8(3), 28. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • van Hoppe, S., et al. (2016). A validated LC-MS/MS method for the simultaneous quantitation of a cassette of eight drugs in human and mouse plasma and mouse brain homogenates. Journal of Chromatography B, 1033-1034, 345-353. [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Glucosylceramide in Commercial Supplement. Shimadzu. [Link]

  • Baleriola, J., et al. (2024). Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. ResearchGate. [Link]

  • Meivar-Levy, I., et al. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. Biochemical Journal, 303(Pt 2), 377-382. [Link]

  • Baleriola, J., et al. (2024). Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients. PubMed. [Link]

  • Birudukota, S., et al. (2025). Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic. Journal of Applied Pharmaceutical Science. [Link]

  • Zama, K., et al. (n.d.). Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC. Japan Consortium for Glycobiology and Glycotechnology DataBase. [Link]

  • Zama, K., et al. (2021). Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives. Glycoscience Protocols. [Link]

  • Senekowitsch, S., et al. (2024). Validation of an LC-MS/MS Method for the Simultaneous Intracellular Quantification of the CDK4/6 Inhibitor Abemaciclib and the EZH2 Inhibitors GSK126 and Tazemetostat. Pharmaceuticals, 17(4), 438. [Link]

  • Atashrazm, F., et al. (2019). Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. Journal of Visualized Experiments, (148). [Link]

  • de Fost, M., et al. (2008). Quantification of glucosylceramide in plasma of Gaucher disease patients. ResearchGate. [Link]

  • Meivar-Levy, I., et al. (1994). Analysis of glucocerebrosidase activity using N-(1-[14C]hexanoyl)-D-erythroglucosylsphingosine demonstrates a correlation between levels of residual enzyme activity and the type of Gaucher disease. PubMed. [Link]

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Technical Guide: Benchmarking Commercial N-Lignoceroyldihydro-glucocerebroside Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for senior researchers and analytical scientists requiring rigorous validation of N-Lignoceroyldihydro-glucocerebroside (C24:0 dihydro-GlcCer) standards.

Executive Summary: The "Dihydro" Distinction[1][2][3]

In high-resolution lipidomics, the distinction between Glucosylceramide (d18:1/24:0) and its saturated counterpart, N-Lignoceroyldihydro-glucocerebroside (d18:0/24:0) , is biologically critical yet analytically perilous.

While the d18:1 variant represents the bulk of the salvage pathway, the d18:0 (dihydro) variant is the direct marker of de novo sphingolipid biosynthesis. Commercial standards for the d18:0 variant are less common than the widely available d18:1 standards (e.g., Avanti Polar Lipids, Cayman Chemical). Consequently, researchers often face a choice: custom synthesis, identifying rare catalog options, or (erroneously) using d18:1 as a surrogate.

This guide provides a protocol to benchmark the quality of "Dihydro" standards, focusing on the critical separation of the d18:0 analyte from d18:1 contaminants and isobaric Galactosylceramide (GalCer) interferences.

The Molecule & Biological Context[1][3][4][5]

Target Molecule: N-Lignoceroyldihydro-glucocerebroside

  • Shorthand: GlcCer(d18:0/24:0) or DhGlcCer(24:0)[1]

  • Molecular Formula: C₄₈H₉₅NO₈

  • Exact Mass: ~813.708 Da (Protonated [M+H]⁺: ~814.715)

  • Key Feature: Absence of the 4,5-trans double bond in the sphingoid base.

Biosynthetic Pathway Visualization

The presence of the dihydro-base indicates the lipid has not yet been desaturated by DEGS1 (Dihydroceramide desaturase), marking it as a nascent lipid species.

SphingolipidPathway PalmitoylCoA Palmitoyl-CoA + Serine Sphinganine Sphinganine (d18:0) PalmitoylCoA->Sphinganine SPT DhCer Dihydroceramide (d18:0/24:0) Sphinganine->DhCer CerS2 (C24 specific) DhGlcCer Dihydro-GlcCer (d18:0/24:0) (TARGET) DhCer->DhGlcCer GCS (Glucosylceramide Synthase) Cer Ceramide (d18:1/24:0) DhCer->Cer DEGS1 (Desaturase) GlcCer GlcCer (d18:1/24:0) Cer->GlcCer GCS

Caption: Figure 1. The 'De Novo' Synthesis Pathway. The target molecule (Blue) is a direct product of Dihydroceramide glycosylation, distinct from the desaturated salvage pathway (Grey).

Benchmarking Criteria: What Defines a "Gold Standard"?

When evaluating a commercial standard (or a custom synthesis batch), apply these three criteria.

A. Isotopic Purity & Base Saturation (The M+2 Problem)

The primary contaminant in d18:0 standards is the d18:1 analog (incomplete hydrogenation during synthesis or impure starting material).

  • The Risk: The d18:1 analog ([M+H]⁺ 812.7) has an M+2 isotope at 814.7.

  • The Conflict: The d18:0 target ([M+H]⁺ 814.7) is isobaric with the M+2 of the contaminant.

  • Requirement: The standard must show <0.5% signal intensity at the d18:1 transition (m/z 812.7 → 264.3).

B. Stereochemical Integrity (Glc vs. Gal)

Glucosylceramide and Galactosylceramide are isobaric.

  • Requirement: The standard must elute as a single sharp peak on a HILIC column. Any "shoulder" or split peak suggests contamination with the Galactosyl epimer.

C. Quantitative Accuracy (qNMR)

For absolute quantification, the vendor must provide a purity value derived from Quantitative NMR (qNMR) , not just HPLC area %. HPLC area % often overestimates purity by ignoring non-UV/non-ionizing impurities (salts, residual solvents).

Comparative Analysis: Vendor Classes

Since specific catalog numbers change, we categorize by "Grade."

FeatureGrade A: Certified Reference Material (e.g., Avanti/Cayman High-Tier) Grade B: Research/Synthesis Grade Grade C: Generic/Bulk Chemical
Purity Method qNMR + LC-MS/MSHPLC-ELSD or TLCUnspecified / Gravimetric
Isotopic Purity >99% d18:0 (Verified)>90% (May contain d18:1)Unknown (Often mixed bases)
Anomeric Spec Beta-anomer confirmed (>99%)Mostly Beta, trace AlphaMixed Anomers
Packaging Argon-purged ampoule (Solution)Lyophilized PowderBulk Powder
Cost

(Use as Primary Standard)

(Use for qualitative ID)
$ (Avoid for quant)

Experimental Protocol: Validation Workflow

Objective: Validate the identity and purity of a purchased C24:0 Dihydro-GlcCer standard.

Workflow Diagram

ValidationWorkflow cluster_QC Quality Control Checks Start Commercial Standard (Powder/Solution) Solubilization Solubilize in CHCl3:MeOH (2:1) Start->Solubilization Check1 Check 1: Base Saturation (Target: d18:0 vs d18:1) Solubilization->Check1 Check2 Check 2: Headgroup Identity (HILIC Separation) Check1->Check2 MS_Method LC-MS/MS (MRM) Transitions: 814.7->266.3 Check2->MS_Method

Caption: Figure 2. Step-by-step validation workflow for incoming lipid standards.

Detailed Methodology
Step 1: Sample Preparation
  • Solvent: Prepare a stock solution (100 µM) in Chloroform:Methanol (2:1, v/v).

  • Storage: Store in amber glass vials with Teflon-lined caps at -20°C. Note: Avoid plastic tubes to prevent polymer leaching.

Step 2: HILIC-MS/MS Separation (The Critical Step)

Reverse-phase (C18) chromatography poorly separates GlcCer from GalCer. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for this validation.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate, 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 95% A (Isocratic)

    • 2-7 min: 95% -> 80% A

    • 7-9 min: 80% -> 50% A

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Step 3: Mass Spectrometry Settings (MRM)

Monitor two transitions to confirm the base structure.

AnalytePrecursor (m/z)Product (m/z)Identity Confirmation
DhGlcCer (Target) 814.7 266.3 Sphinganine base (d18:0)
GlcCer (Contaminant)812.7264.3Sphingosine base (d18:[2][1]1)
GalCer (Isobar)814.7266.3Differentiated by Retention Time
  • Interpretation:

    • If you see a peak at the 812.7 -> 264.3 transition that co-elutes with your target, your standard is contaminated with the d18:1 analog.

    • If you see a "doublet" peak in the 814.7 -> 266.3 channel, your standard contains both GlcCer and GalCer isomers.

Expert Insight: Troubleshooting & Stability

1. Solubility Issues: Long-chain saturated lipids (C24:0) are notoriously difficult to solubilize.

  • Solution: If the standard precipitates, sonicate at 40°C for 10 minutes. Do not filter (you will lose lipid); instead, ensure complete dissolution before aliquoting.

2. The "Ghost" Peak: If you observe a peak in the d18:0 channel (814.7) but it elutes earlier than expected, check for 1-Deoxy-GlcCer .

  • Cause: 1-Deoxysphingolipids (m18:1 or m18:0) lack the C1-hydroxyl group but can have similar masses depending on adduct formation.

  • Verification: Check for the specific product ion of the deoxy-base (m/z 250.3 for m18:1).

3. Storage Stability: Unlike unsaturated lipids, C24:0 dihydro-GlcCer is resistant to oxidation. However, it is susceptible to hydrolysis (loss of glucose headgroup) if stored in acidic aqueous solvents. Always store in anhydrous organic solvents (CHCl3/MeOH).

References

  • Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.

  • Avanti Polar Lipids. (2024).[3] Analytical Standards for Lipidomics: Glucosyl(ß) Ceramide (d18:1/24:0). (Used as comparative benchmark).

  • Cayman Chemical. (2024).[3][4] C24 dihydro Ceramide (d18:0/24:0) Product Information. (Reference for the dihydro-base precursor).

  • Lipid Maps Consortium. (2024).

  • Waters Corporation. (2023). Separation of Galactosyl and Glucosylceramide Isomers Using HILIC and Cyclic IMS.

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Safety Operating Guide

Personal protective equipment for handling N-Lignoceroyldihydro-glucocerebroside

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Safe Handling of N-Lignoceroyldihydro-glucocerebroside

Introduction: A Proactive Approach to Laboratory Safety

N-Lignoceroyldihydro-glucocerebroside is a sphingolipid of significant interest in neurological and metabolic research. While data from analogous compounds suggest it possesses a low intrinsic hazard profile, the integrity of your research and the safety of your personnel depend on a comprehensive handling strategy.[1][2][3] This guide moves beyond mere compliance, embedding safety within the scientific workflow. Our core principle is that true safety is not a checklist but a deep understanding of the materials, the procedures, and the rationale behind each precaution. We will address the compound in its common forms: as a solid powder and dissolved in organic solvents, as the solvents often present a greater immediate hazard than the lipid itself.[4][5]

Hazard Assessment: From Compound to Workflow

A thorough risk assessment is the foundation of a safe laboratory environment. For N-Lignoceroyldihydro-glucocerebroside, the assessment extends beyond the molecule to the entire experimental process.

  • Compound-Specific Hazards: Based on safety data for similar glucocerebrosides and lipids, N-Lignoceroyldihydro-glucocerebroside is not classified as a hazardous substance.[3] The primary physical risks associated with the solid form are the generation of nuisance dust, which should be avoided, and the potential for combustible dust concentrations in the air if handled improperly.[6][7] There are currently no specific occupational exposure limits established for this compound.[1][8][9]

  • Process-Specific Hazards: The most significant chemical hazards arise from the solvents used to dissolve and handle this lipid.[4] Chloroform/methanol mixtures are common but introduce risks of toxicity and flammability that must be rigorously controlled.[5]

The following diagram illustrates the logical flow from identifying these hazards to implementing control measures, with Personal Protective Equipment (PPE) being a critical final barrier.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures HI1 Compound: Solid Powder (Nuisance & Combustible Dust) RA1 Inhalation of powder HI1->RA1 HI2 Solvents: Organic Solvents (e.g., Chloroform, Methanol) (Toxic, Flammable) RA2 Dermal/Eye contact with solvents HI2->RA2 RA3 Inhalation of solvent vapors HI2->RA3 EC Engineering Controls (Chemical Fume Hood) RA1->EC RA2->EC RA3->EC AC Administrative Controls (SOPs, Training) EC->AC PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) AC->PPE cluster_receiving 1. Receiving & Storage cluster_handling 2. Experimental Handling (in Fume Hood) Receiving Receive & Inspect (PPE: Glasses, Gloves) Storage Store at -20°C (Sealed Container) Receiving->Storage Weighing Weigh Solid Powder (PPE: Glasses, Gloves) Storage->Weighing EmptyContainer Empty Container Storage->EmptyContainer Dissolving Prepare Solution (PPE: Goggles, Gloves) Weighing->Dissolving Experiment Use in Experiment (PPE: Goggles, Gloves) Dissolving->Experiment SolidWaste Solid Waste (Unused chemical, contaminated items) Experiment->SolidWaste LiquidWaste Liquid Waste (Solvent Solutions) Experiment->LiquidWaste SolidWaste->SolidWaste node1 Non-Hazardous Dumpster SolidWaste->node1 LiquidWaste->LiquidWaste node2 Hazardous Waste EH&S Pickup LiquidWaste->node2 EmptyContainer->EmptyContainer node3 Deface Label & Recycle/Trash EmptyContainer->node3

Caption: Complete laboratory workflow for N-Lignoceroyldihydro-glucocerebroside.

References

  • How to dispose off lipids waste? (2024, July 26). ResearchGate. Retrieved from [Link]

  • AVANTI POLAR LIPIDS SAFETY DATA SHEET. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10). University of California. Retrieved from [Link]

  • Advisory 7.3 - DISPOSAL OF NON-HAZARDOUS WASTE CHEMICALS. (n.d.). University of Cincinnati. Retrieved from [Link]

  • Standard Personal Protective Equipment. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists. (2025, April 18). PMC. Retrieved from [Link]

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. (2022, May 17). AIR Unimi. Retrieved from [Link]

  • VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]

  • Hazardous vs. Non-Hazardous Waste. (n.d.). VLS Environmental Services. Retrieved from [Link]

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